Monometacrine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Eigenschaften
CAS-Nummer |
4757-49-7 |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C19H24N2/c1-19(2)15-9-4-6-11-17(15)21(14-8-13-20-3)18-12-7-5-10-16(18)19/h4-7,9-12,20H,8,13-14H2,1-3H3 |
InChI-Schlüssel |
PGSOFANFWNSSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |
Andere CAS-Nummern |
4757-49-7 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Monometacrine: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Monometacrine is scarce as it was never marketed. This guide is based on its classification as a tricyclic antidepressant (TCA) and an acridine derivative, and as a metabolite of Dimetacrine. The mechanisms of action described are inferred from the known pharmacology of these drug classes. Specific quantitative data for this compound is not publicly available.
Introduction
This compound (desmethyldimetacrine) is a tricyclic antidepressant (TCA) belonging to the acridine derivative family of compounds.[1] It is the N-desmethyl metabolite of Dimetacrine, another TCA.[1] Although developed as an antidepressant, this compound was never commercialized, and consequently, detailed pharmacological data is limited. This document aims to provide a comprehensive technical overview of its presumed mechanism of action based on the established pharmacology of TCAs and acridine derivatives.
Core Mechanism of Action: Tricyclic Antidepressant Properties
As a tricyclic antidepressant, the primary mechanism of action of this compound is presumed to be the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Signaling Pathways
The inhibition of serotonin and norepinephrine transporters (SERT and NET, respectively) by TCAs leads to a cascade of downstream signaling events. Initially, the increased availability of 5-HT and NE in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors. Chronic administration is thought to induce adaptive changes in the brain, including alterations in receptor density and sensitivity, which are believed to be crucial for the therapeutic antidepressant effect.
Below are diagrams illustrating the general signaling pathways affected by tricyclic antidepressants.
Receptor Antagonism
In addition to reuptake inhibition, TCAs are known to be antagonists at a variety of other receptors, which contributes to their side effect profile. It is plausible that this compound shares these properties.
-
Muscarinic Acetylcholine Receptors (M1): Antagonism leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[3]
-
Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative effects of many TCAs.
-
Alpha-1 Adrenergic Receptors: Antagonism can cause orthostatic hypotension and dizziness.[4]
Potential Secondary Mechanism: Cholesterol Esterase Inhibition
Some acridine derivatives have been shown to inhibit cholesterol esterase. This enzyme is involved in the absorption of dietary cholesterol. While not a primary mechanism for antidepressant action, this property could have other pharmacological implications.
Signaling Pathway
Inhibition of pancreatic cholesterol esterase in the intestine would reduce the hydrolysis of dietary cholesterol esters, thereby decreasing the absorption of cholesterol.
Data Presentation
Due to the lack of specific studies on this compound, no quantitative data on its binding affinities (Ki) or inhibitory concentrations (IC50) for various transporters and receptors are available. For its parent compound, Dimetacrine, qualitative binding to synaptosomes has been described, but without quantitative values.
For context, below is a table with representative binding affinity ranges for various tricyclic antidepressants at key targets. It is hypothesized that this compound's profile would fall within these general ranges.
| Target | Representative Ki Range (nM) for TCAs |
| Serotonin Transporter (SERT) | 1 - 50 |
| Norepinephrine Transporter (NET) | 1 - 100 |
| Histamine H1 Receptor | 0.1 - 20 |
| Muscarinic M1 Receptor | 1 - 100 |
| Alpha-1 Adrenergic Receptor | 5 - 200 |
Note: This table presents generalized data for the TCA class and does not represent specific data for this compound.
Experimental Protocols
The following are generalized protocols for key experiments that would be used to characterize the mechanism of action of a compound like this compound.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a test compound for the serotonin and norepinephrine transporters.
Workflow:
Methodology:
-
Membrane Preparation: Cell lines stably expressing human SERT or NET are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Cholesterol Esterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic cholesterol esterase.
Workflow:
Methodology:
-
Enzyme and Substrate Preparation: A solution of purified pancreatic cholesterol esterase is prepared in a suitable buffer. A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is also prepared.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound (this compound).
-
Enzymatic Reaction: The reaction is initiated by the addition of the pNPB substrate. The hydrolysis of pNPB by cholesterol esterase releases p-nitrophenol, which has a yellow color.
-
Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
While specific experimental data for this compound is not available in the public domain, its classification as a tricyclic antidepressant provides a strong basis for its presumed mechanism of action. The primary effects are likely mediated through the inhibition of serotonin and norepinephrine reuptake, leading to a complex cascade of neuroadaptive changes. Additionally, like other TCAs, it is expected to exhibit antagonist activity at muscarinic, histaminic, and adrenergic receptors, which would be responsible for its side effect profile. The potential for cholesterol esterase inhibition, a characteristic of some acridine derivatives, represents a possible secondary mechanism that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound's pharmacological profile should the compound become available for research.
References
An In-Depth Technical Guide on the Historical Development of Monometacrine as an Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the historical development of Monometacrine, a tricyclic antidepressant (TCA). Given that this compound was never commercially marketed, this document also extensively covers its parent compound, Dimetacrine, to infer its pharmacological profile and developmental context. The guide includes what little is known about its synthesis, preclinical and clinical investigations, and mechanism of action, adhering to a technical format for an audience of research and development professionals. All available quantitative data is summarized, and relevant pathways and workflows are visualized.
Introduction and Historical Context
The mid-20th century marked the beginning of the psychopharmacological era, with the serendipitous discovery of the antidepressant properties of iproniazid and imipramine. These discoveries led to the monoamine hypothesis of depression, which posited that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) was a key etiological factor in depression. This hypothesis spurred the development of numerous compounds aimed at increasing the synaptic availability of these neurotransmitters.
This compound, also known as desmethyldimetacrine or by its developmental code name SD-735, emerged during this period of extensive research into tricyclic antidepressants. As the N-desmethyl metabolite of Dimetacrine, its development is intrinsically linked to that of its parent compound. Dimetacrine itself was developed as an analogue of other successful TCAs, with an acridine nucleus. While Dimetacrine saw limited clinical use in Europe and Japan, this compound was identified as a pharmacologically active metabolite but was never brought to market.
This compound: A Profile
This compound is a tricyclic antidepressant belonging to the dibenzacridine class. Structurally, it is the N-desmethylated metabolite of Dimetacrine. The limited available information suggests that its pharmacological profile would be similar to other secondary amine TCAs.
Synthesis
A plausible synthetic pathway is outlined in the diagram below.
Caption: Plausible synthetic routes to this compound.
Pharmacology of Dimetacrine (Parent Compound)
Due to the scarcity of data on this compound, the pharmacological profile of its parent compound, Dimetacrine, is presented here as a proxy.
Mechanism of Action
Like other tricyclic antidepressants, Dimetacrine is believed to exert its therapeutic effects by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. As a tertiary amine, Dimetacrine would likely show a preference for serotonin reuptake inhibition, while its metabolite, this compound (a secondary amine), would be expected to be a more potent and selective inhibitor of norepinephrine reuptake. This is a common pattern observed with other TCAs and their N-desmethyl metabolites (e.g., imipramine and desipramine).
The presumed signaling pathway is illustrated below.
Caption: Monoamine reuptake inhibition by TCAs.
Preclinical Studies
Detailed preclinical data for Dimetacrine is sparse. However, some in-vivo studies in animal models were conducted to assess its pharmacological effects.
Table 1: Summary of Preclinical Data for Dimetacrine
| Parameter | Animal Model | Observation | Reference |
| Cardiovascular Effects | Anesthetized Dogs | Tachycardia observed at doses of 1-3 mg/kg i.v. Abrupt fall in blood pressure followed by cardiac arrest at 30 mg/kg i.v. | [1] |
| Contractile Force | Isolated Guinea Pig Atria | Decrease in contractile force to 36.5% at 10 µM. No significant change at 0.3 µM. | [1] |
Experimental Protocol: Assessment of Cardiovascular Effects in Dogs Adult mongrel dogs were anesthetized with sodium pentobarbital. Respiratory movement was measured using a pneumograph. Arterial blood pressure was monitored via a cannula in the femoral artery. Increasing doses of Dimetacrine were administered intravenously, and changes in heart rate and blood pressure were recorded.[1]
Clinical Studies
A double-blind clinical trial compared the efficacy of Dimetacrine to imipramine in hospitalized patients with depression.
Table 2: Summary of Comparative Clinical Trial Data (Dimetacrine vs. Imipramine)
| Outcome Measure | Dimetacrine | Imipramine | Conclusion | Reference |
| Antidepressant Efficacy | Lower than Imipramine | Higher than Dimetacrine | Dimetacrine was found to be less efficacious than imipramine. | [2] |
| Side Effects | More pronounced weight loss and abnormal liver function tests | Less pronounced weight loss and liver function abnormalities | Dimetacrine exhibited a less favorable side effect profile in this study. | [2] |
Metabolism of Dimetacrine to this compound
The primary metabolic pathway for tertiary amine TCAs is N-demethylation to their corresponding secondary amines. In this case, Dimetacrine is metabolized to this compound. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of Dimetacrine.
Conclusion
The historical development of this compound as an antidepressant is largely a footnote in the broader history of tricyclic antidepressants. As a compound that was never marketed, its development did not progress to a stage where extensive public data became available. Its identity as the active metabolite of Dimetacrine provides the primary basis for understanding its likely pharmacological properties. The available data on Dimetacrine suggests a typical TCA profile with imipramine-like effects, though with potentially lower efficacy and a different side-effect profile. For researchers in drug development, the story of this compound highlights the common practice of investigating active metabolites and the rigorous comparative studies that lead to decisions about which compounds to advance to the market. The lack of detailed published data also underscores the proprietary nature of early drug development.
References
A Technical Deep Dive into the Pharmacological Relationship of Monometacrine, Dimetacrine, and Imipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a dibenzazepine derivative, stands as the prototypical tricyclic antidepressant (TCA), having paved the way for a generation of therapies for major depressive disorder. Its clinical efficacy is primarily attributed to its potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. This technical guide provides an in-depth analysis of imipramine and its structural and metabolic relatives, dimetacrine and monometacrine. While imipramine is a well-characterized compound, dimetacrine and its metabolite, this compound, are less extensively studied. This document aims to collate and present the available data to elucidate the core relationships between these three compounds, focusing on their chemical structures, pharmacological activities, metabolic pathways, and impact on cellular signaling.
Chemical Structures and Relationships
Imipramine, dimetacrine, and this compound share a common tricyclic core structure, which is a hallmark of this class of antidepressants. The key structural differences lie in the substitutions on the central ring and the terminal amine group of the side chain.
-
Imipramine: Features a 10,11-dihydro-5H-dibenz[b,f]azepine core with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom of the central ring.[1][2]
-
Dimetacrine: Possesses an acridine core, specifically a 9,9-dimethylacridan, with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom.[3][4]
-
This compound: As the N-desmethyl metabolite of dimetacrine, it shares the same 9,9-dimethylacridan core but has a 3-(methylamino)propyl side chain.
The structural relationship between these compounds is pivotal to understanding their pharmacological profiles. The tertiary amine of imipramine and dimetacrine is a key feature influencing their interaction with monoamine transporters. The metabolic conversion to their respective secondary amine metabolites, desipramine (from imipramine) and this compound (from dimetacrine), alters their pharmacological activity.
Comparative Pharmacological Data
The primary mechanism of action for these tricyclic compounds is the inhibition of serotonin and norepinephrine reuptake by binding to their respective transporters, SERT and NET. The following tables summarize the available quantitative data for their binding affinities and inhibitory concentrations.
| Compound | Target | Parameter | Value (nM) | Reference |
| Imipramine | SERT | Kd | 1.4 | [5] |
| SERT | IC50 | 11.2 (high-affinity) | [6] | |
| NET | Kd | 37 | [5] | |
| Histamine H1 Receptor | Kd | 37 | [5] | |
| Muscarinic Acetylcholine Receptor | Kd | 46 | [5] | |
| α1-Adrenergic Receptor | Kd | 32 | [5] | |
| Dimetacrine | SERT | Ki | Data not available | |
| NET | Ki | Data not available | ||
| This compound | SERT | Ki | Data not available | |
| NET | Ki | Data not available |
Pharmacokinetic Profiles
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion, are crucial for determining their therapeutic efficacy and potential for drug-drug interactions.
| Parameter | Imipramine | Dimetacrine | This compound |
| Bioavailability | 22-77% (oral)[11][12] | Data not available | Data not available |
| Protein Binding | 60-96%[11][12] | Data not available | Data not available |
| Volume of Distribution | 10-20 L/kg[11][12] | Data not available | Data not available |
| Metabolism | Hepatic, primarily by CYP2C19, CYP3A4, CYP1A2 (demethylation) and CYP2D6 (hydroxylation)[11][12] | Presumed hepatic; metabolized to this compound[7] | Data not available |
| Elimination Half-life | 8-21 hours[12][13] | Approximately 10 hours[3][7] | Data not available |
| Clearance | 1 L/h/kg[11] | Data not available | Data not available |
Metabolic Pathways
The metabolism of tricyclic antidepressants is a critical determinant of their overall pharmacological effect, as metabolites often possess their own distinct activity profiles.
Imipramine Metabolism
Imipramine is extensively metabolized in the liver, primarily through two major pathways:
-
N-demethylation: Cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP1A2, catalyze the removal of a methyl group from the tertiary amine of imipramine to form its active metabolite, desipramine.[11][12]
-
Hydroxylation: Both imipramine and desipramine undergo hydroxylation, primarily mediated by CYP2D6, to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[11][12] These hydroxylated metabolites can then be further conjugated with glucuronic acid for excretion.[13]
Metabolic pathway of imipramine.
Dimetacrine Metabolism
While less is known about the specifics of dimetacrine metabolism, it is established that it undergoes N-demethylation to form its active metabolite, this compound.[7] The specific cytochrome P450 isozymes responsible for this conversion have not been definitively identified in the available literature.
Metabolic pathway of dimetacrine.
Signaling Pathways
The therapeutic and adverse effects of these compounds extend beyond simple reuptake inhibition and involve the modulation of various downstream signaling pathways.
Monoamine Transporter Inhibition and Downstream Effects
By blocking SERT and NET, imipramine and likely dimetacrine increase the synaptic concentrations of serotonin and norepinephrine.[14][15] This enhanced neurotransmitter availability leads to a cascade of adaptive changes in neuronal signaling. Chronic administration of antidepressants is associated with the downregulation of β-adrenergic receptors and alterations in the function of G-protein coupled receptors.[11] These changes are thought to contribute to the delayed onset of the therapeutic effects of TCAs.
Mechanism of SERT/NET inhibition.
Other Signaling Pathways
Recent research has indicated that imipramine's effects are not limited to monoaminergic systems. Studies have shown that imipramine can modulate neuroinflammatory signaling by down-regulating microglial activation and reducing the expression of pro-inflammatory cytokines like IL-6.[16] Furthermore, imipramine has been found to influence pathways involved in apoptosis and cell survival, such as the EGFR/PKC-δ/NF-κB signaling cascade.[3][6][17] The effects of dimetacrine and this compound on these pathways have not been reported.
Experimental Protocols
Radioligand Binding Assay for SERT and NET Affinity
This protocol is a generalized procedure for determining the binding affinity of test compounds to the serotonin and norepinephrine transporters.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing human SERT or NET in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-imipramine for SERT or [³H]-nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (imipramine, dimetacrine, or this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. Dimetacrine | C20H26N2 | CID 94280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. omedic.cl [omedic.cl]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mims.com [mims.com]
- 13. Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imipramine Increases Norepinephrine and Serotonin in the Salivary Glands of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural and Stereochemical Analysis of Novel Pharmaceutical Compounds: A Case Study Using the Hypothetical Molecule Monometacrine
Disclaimer: As of the latest literature review, "Monometacrine" is not a recognized chemical entity in publicly available scientific databases. Therefore, this document serves as an in-depth technical guide illustrating the standard procedures for the structural and stereochemical analysis of a novel chiral compound, using a hypothetical molecule designated as this compound for exemplary purposes. The data and specific experimental conditions presented herein are illustrative and intended to guide researchers, scientists, and drug development professionals through the analytical workflow.
Introduction
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is underpinned by a rigorous and comprehensive structural and stereochemical characterization. The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Chirality, in particular, is a critical aspect, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a detailed overview of the modern analytical techniques and methodologies employed to elucidate the complete chemical structure and stereochemistry of a novel compound. We will use the hypothetical molecule, "this compound," as a case study to demonstrate the application of these techniques, from initial molecular formula determination to the separation and characterization of its individual stereoisomers.
For the purpose of this guide, we will assume this compound has the following structure, which contains a single chiral center, giving rise to a pair of enantiomers.
Hypothetical Structure of this compound (C₁₂H₁₅NO₂):
Caption: Relationship between racemic this compound and its constituent enantiomers.
Separation of Enantiomers by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. [1][2][3][4][5]This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: A variety of chiral columns (e.g., polysaccharide-based like cellulose or amylose derivatives, or protein-based) are screened with the racemic this compound sample.
-
Mobile Phase Optimization: Different mobile phases (normal phase, reversed-phase, polar organic) are tested to achieve baseline separation of the two enantiomer peaks with good resolution (Rs > 1.5). Modifiers (e.g., acids, bases, alcohols) are often added in small quantities to improve peak shape and resolution.
-
Method Validation: The optimized method is validated for linearity, accuracy, precision, and robustness.
-
Analysis: The racemic mixture and purified single enantiomer samples are analyzed.
Table 4: Hypothetical Chiral HPLC Data for this compound
| Parameter | Value |
| HPLC Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Peak 1) | 8.2 min |
| Retention Time (Peak 2) | 9.5 min |
| Resolution (Rs) | 2.1 |
Characterization by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. [6][7][8][9][10]Enantiomers rotate light by equal amounts but in opposite directions.
Experimental Protocol: Polarimetry
-
Sample Preparation: A solution of each purified enantiomer is prepared at a precise concentration (c, in g/mL) in a suitable achiral solvent.
-
Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm). The observed rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) .
Table 5: Hypothetical Polarimetry Data for this compound Enantiomers
| Stereoisomer | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Specific Rotation [α]D²⁰ |
| (S)-Monometacrine | 0.01 | 1.0 | +0.45° | +45.0° |
| (R)-Monometacrine | 0.01 | 1.0 | -0.45° | -45.0° |
The equal and opposite specific rotation values are characteristic of a pair of enantiomers.
Integrated Analytical Workflow
The complete structural and stereochemical elucidation of a novel compound like this compound follows a logical workflow, integrating various analytical techniques.
Caption: Integrated workflow for the structural and stereochemical analysis of this compound.
Conclusion
The comprehensive analysis of a novel pharmaceutical compound is a multi-faceted process that requires the integration of several advanced analytical techniques. Through a systematic workflow involving mass spectrometry, multi-dimensional NMR, and single-crystal X-ray crystallography, the exact molecular formula, atomic connectivity, and absolute three-dimensional structure can be determined. Furthermore, specialized techniques like chiral HPLC and polarimetry are indispensable for the separation and characterization of stereoisomers. This rigorous characterization is fundamental to understanding the structure-activity relationship (SAR) and ensuring the quality, safety, and efficacy of new drug candidates. The methodologies outlined in this guide, though demonstrated with the hypothetical molecule this compound, represent the standard and essential practices in modern drug discovery and development.
References
- 1. CHIRAL HPLC | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Determination of enantiomers in ephedrine mixtures by polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vernier.com [vernier.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
In Vitro Receptor Binding Profile of Monometacrine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Monometacrine
This compound is structurally classified as a tricyclic antidepressant (TCA).[1] It is the N-desmethyl metabolite of Dimetacrine, a TCA that was developed in the 1960s but is not widely marketed.[1] The pharmacological activity of metabolites is a critical aspect of drug development, as they can contribute to both the therapeutic efficacy and the side-effect profile of the parent compound. Given the established mechanism of action for TCAs, it is hypothesized that this compound interacts with a range of biogenic amine receptors and transporters.
Quantitative Receptor Binding Data
Exhaustive searches of scientific databases and literature have not yielded specific quantitative in vitro receptor binding data (e.g., Ki or IC50 values) for this compound. Research on its parent compound, Dimetacrine, suggests it has imipramine-like effects, but a comprehensive binding profile is not publicly documented.[1][2] One study investigated the binding of radiolabeled Dimetacrine to rat cerebral cortex synaptosomes, identifying both saturable and non-saturable binding components, but did not provide affinities for a panel of specific receptors.[3]
Due to the lack of specific data for this compound, a quantitative data table cannot be presented. However, based on the general pharmacology of TCAs, it is anticipated that this compound would exhibit varying affinities for the following targets:
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Histamine H1 Receptor
-
Alpha-1 Adrenergic Receptor
-
Muscarinic M1-M5 Receptors
The affinity for these targets is a defining characteristic of TCAs and contributes to their therapeutic effects and side-effect profiles, which can include sedation (H1 antagonism), orthostatic hypotension (alpha-1 antagonism), and anticholinergic effects (muscarinic antagonism).[4][5]
Experimental Protocols for Receptor Binding Assays
The following provides a generalized methodology for determining the in vitro receptor binding profile of a test compound like this compound. This protocol is based on standard competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors and transporters.
Materials:
-
Test Compound: this compound
-
Radioligands: Specific for each target receptor/transporter (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, [3H]-Pyrilamine for H1 receptors).
-
Receptor Source: Cell membranes from recombinant cell lines expressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex).
-
Assay Buffer: Specific to each receptor assay, typically containing buffers, salts, and protease inhibitors.
-
Non-specific Binding Competitor: A high concentration of a known ligand for the target receptor to determine non-specific binding.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Assay Reaction: In each well of the 96-well plate, the following are added in a specific order:
-
Assay buffer
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of the test compound (this compound) or the non-specific binding competitor.
-
The receptor-containing membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways
Due to the absence of specific receptor binding data for this compound, a detailed signaling pathway diagram cannot be constructed. The downstream signaling effects of this compound would be dependent on which receptors it binds to with significant affinity and whether it acts as an agonist, antagonist, or inverse agonist at these sites. For instance, if this compound is found to be a potent antagonist at the histamine H1 receptor, the relevant signaling pathway would involve the blockade of Gq/G11 protein coupling and subsequent inhibition of phospholipase C activation. Without the primary binding data, any depiction of signaling pathways would be purely speculative.
Conclusion
This compound, a metabolite of the tricyclic antidepressant Dimetacrine, remains poorly characterized in terms of its in vitro receptor binding profile. While its chemical structure suggests likely interactions with monoamine transporters and various neurotransmitter receptors, quantitative affinity data are not available in the reviewed literature. The provided experimental protocol outlines a standard method by which such a profile could be determined. Future research is required to fully elucidate the pharmacological properties of this compound, which would provide a clearer understanding of its potential therapeutic and adverse effects. Professionals in drug development are encouraged to perform comprehensive binding and functional assays to characterize this and other novel or under-researched compounds.
References
Monometacrine: An Uncharted Territory in Clinical Efficacy
Despite a comprehensive search of scientific literature and clinical trial databases, there is a notable absence of early clinical studies detailing the efficacy of Monometacrine. This is primarily because this compound, a tricyclic compound, was investigated as an antidepressant but was ultimately never marketed.[1] As a result, it did not proceed through the extensive clinical trial phases necessary to generate the robust efficacy and safety data required for regulatory approval and widespread clinical use.
This compound, also known as desmethyldimetacrine, is recognized as the N-desmethyl analogue and a metabolite of another tricyclic compound, dimetacrine.[1] While its chemical structure and relationship to other tricyclic antidepressants are documented, its clinical journey appears to have been truncated before significant human efficacy trials could be conducted or at least before their results were published in accessible scientific literature.
Our in-depth search for "this compound clinical trials," "this compound efficacy studies," and "early studies this compound" did not yield any specific results containing quantitative data, detailed experimental protocols, or established signaling pathways related to its clinical effects. The information available is largely limited to its chemical identity and its status as a non-marketed drug.[1]
Without any available clinical data, it is not possible to provide a summary of quantitative efficacy, detail experimental methodologies from clinical studies, or create visualizations of its signaling pathways as initially requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations cannot be fulfilled due to the lack of foundational research and clinical investigation into this compound's efficacy in a clinical setting.
For researchers, scientists, and drug development professionals interested in the broader class of tricyclic antidepressants or the metabolic pathways of related compounds like dimetacrine, further investigation into the historical, preclinical, or unpublished research archives may be necessary. However, based on publicly available information, this compound remains a compound with a preclinical history but no discernible footprint in the landscape of clinical efficacy studies.
References
Preclinical Toxicological Profile of Monometacrine: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available toxicological data for a compound specifically named "Monometacrine" is not available. This guide has been constructed as a comprehensive template to aid researchers, scientists, and drug development professionals in structuring and presenting preclinical toxicology data for a novel investigational drug, using placeholder information for "this compound." The experimental protocols and data tables are representative of a standard preclinical toxicology evaluation for an anti-cancer agent.
Executive Summary
This document provides a comprehensive overview of the preclinical toxicological profile of this compound, an investigational compound under development. The studies summarized herein were conducted to characterize the potential toxicities of this compound in various preclinical models and to establish a preliminary safety profile to support further clinical development. The evaluations include acute, sub-chronic, and chronic toxicity assessments, as well as investigations into the genotoxic, carcinogenic, and reproductive and developmental effects of the compound. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for guiding dose selection in subsequent studies.
Experimental Protocol: Acute Oral Toxicity in Rodents (Up-and-Down Procedure)
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old).
-
Administration: A single oral gavage of this compound formulated in 0.5% methylcellulose.
-
Dose Levels: A starting dose of 2000 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
-
Statistical Analysis: The LD50 was calculated using the maximum likelihood method.
Data Summary: Acute Toxicity
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs |
| Rat | Male | Oral | > 2000 | N/A | Piloerection, lethargy at doses ≥ 1000 mg/kg |
| Rat | Female | Oral | > 2000 | N/A | Piloerection, lethargy at doses ≥ 1000 mg/kg |
| Mouse | Male | Oral | 1500 | 1200 - 1800 | Ataxia, tremors, decreased activity at doses ≥ 500 mg/kg |
| Mouse | Female | Oral | 1650 | 1350 - 1950 | Ataxia, tremors, decreased activity at doses ≥ 500 mg/kg |
N/A: Not Applicable
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged exposure. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day and 90-Day Oral Toxicity in Rodents
-
Test System: Male and female Wistar rats (6-8 weeks old).
-
Administration: Daily oral gavage of this compound for 28 or 90 consecutive days.
-
Dose Levels (28-Day): 0 (vehicle), 50, 150, and 500 mg/kg/day.
-
Dose Levels (90-Day): 0 (vehicle), 25, 75, and 225 mg/kg/day.
-
Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Toxicokinetics: Blood samples were collected at specified time points to determine the systemic exposure to this compound.
Data Summary: Repeated Dose Toxicity in Rats
| Study Duration | Sex | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| 28-Day | Male | 150 | Liver, Kidney | Increased liver enzymes (ALT, AST), renal tubular degeneration at 500 mg/kg/day. |
| 28-Day | Female | 150 | Liver, Kidney | Increased liver enzymes (ALT, AST), renal tubular degeneration at 500 mg/kg/day. |
| 90-Day | Male | 75 | Liver, Kidney, Spleen | Hepatocellular hypertrophy, chronic progressive nephropathy, and splenic lymphoid depletion at 225 mg/kg/day. |
| 90-Day | Female | 75 | Liver, Kidney | Hepatocellular hypertrophy and chronic progressive nephropathy at 225 mg/kg/day. |
NOAEL: No-Observed-Adverse-Effect-Level
Genetic Toxicology
Genetic toxicology studies are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.[1]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Method: Plate incorporation method with and without metabolic activation (S9 mix).
-
Concentrations: Five concentrations of this compound ranging from 5 to 5000 µ g/plate .
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Test System: Human peripheral blood lymphocytes.
-
Method: Cells were exposed to this compound for 4 hours (with and without S9) and 24 hours (without S9).
-
Concentrations: Based on a preliminary cytotoxicity assay.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: Male and female C57BL/6 mice.
-
Administration: Two intraperitoneal injections of this compound at 24-hour intervals.
-
Dose Levels: 0, 125, 250, and 500 mg/kg.
-
Sample Collection: Bone marrow was collected 24 hours after the final dose.
-
Data Summary: Genetic Toxicology
| Assay | Test System | Metabolic Activation | Result | Conclusion |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Negative | This compound is not mutagenic in bacteria. |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Positive | This compound is clastogenic in vitro at cytotoxic concentrations. |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | This compound did not induce chromosomal damage in vivo. |
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumor-forming potential of a substance. For some classes of pharmaceuticals, such as cytotoxic anticancer drugs, these studies may not be required if there is sufficient evidence of genotoxicity.[2]
Experimental Protocol: Two-Year Rodent Bioassay
-
Test System: Male and female Fischer 344 rats.
-
Administration: this compound was administered in the diet for 104 weeks.
-
Dose Levels: 0, 10, 30, and 90 mg/kg/day.
-
Assessments: Survival, clinical signs, body weight, food consumption, hematology, and comprehensive histopathological examination of all tissues.
Data Summary: Carcinogenicity in Rats
| Sex | Target Organ | Tumor Type | Incidence in High Dose Group | Incidence in Control Group | Conclusion |
| Male | Liver | Hepatocellular Adenoma | 15/50 | 2/50 | Evidence of carcinogenic potential in the liver of male rats at the highest dose tested. |
| Female | Uterus | Endometrial Stromal Polyp | 12/50 | 3/50 | Evidence of carcinogenic potential in the uterus of female rats at the highest dose tested. |
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.[3][4][]
Experimental Protocols
-
Fertility and Early Embryonic Development (Segment I):
-
Test System: Male and female Wistar rats.
-
Dosing: Males were dosed for 4 weeks prior to mating and through the mating period. Females were dosed for 2 weeks prior to mating, during mating, and until gestation day 7.
-
Endpoints: Mating performance, fertility indices, and early embryonic development.
-
-
Embryo-Fetal Development (Segment II):
-
Test System: Pregnant Wistar rats and New Zealand White rabbits.
-
Dosing: Dosed during the period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).
-
Endpoints: Maternal toxicity, and fetal external, visceral, and skeletal abnormalities.
-
-
Pre- and Postnatal Development (Segment III):
-
Test System: Pregnant Wistar rats.
-
Dosing: Dosed from gestation day 6 through lactation day 20.
-
Endpoints: Maternal toxicity, and pup viability, growth, and development.
-
Data Summary: Reproductive and Developmental Toxicology
| Study Type | Species | NOAEL (Maternal Toxicity) (mg/kg/day) | NOAEL (Developmental Toxicity) (mg/kg/day) | Key Findings |
| Fertility (Segment I) | Rat | 50 | 50 | At 150 mg/kg/day, decreased mating and fertility indices were observed. |
| Embryo-Fetal Dev. (Segment II) | Rat | 40 | 20 | At ≥ 40 mg/kg/day, an increased incidence of skeletal variations was observed. |
| Embryo-Fetal Dev. (Segment II) | Rabbit | 30 | 15 | At ≥ 30 mg/kg/day, an increased incidence of visceral and skeletal malformations was observed. |
| Pre/Postnatal Dev. (Segment III) | Rat | 25 | 25 | At 75 mg/kg/day, decreased pup viability and lower pup body weights were observed. |
Signaling Pathways and Experimental Workflows
Putative Toxicity Pathway for this compound
Caption: Putative mechanism of this compound-induced cellular toxicity.
Experimental Workflow for In Vivo Micronucleus Assay
Caption: Workflow for the in vivo micronucleus genotoxicity assay.
Logical Relationship for Carcinogenicity Assessment
Caption: Decision-making logic for conducting a 2-year rodent carcinogenicity study.
References
Understanding the Pharmacokinetics of N-desmethyldimetacrine: A Technical Guide
Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the pharmacokinetics of N-desmethyldimetacrine, the primary active metabolite of the tricyclic antidepressant, dimetacrine.
Dimetacrine, a tricyclic antidepressant (TCA) utilized in Europe for the management of depressive disorders, undergoes significant hepatic metabolism.[1] A crucial metabolic pathway for tertiary amine TCAs like dimetacrine is N-demethylation, which is primarily mediated by cytochrome P450 (CYP) enzymes and results in the formation of N-desmethyldimetacrine. This metabolite is believed to be pharmacologically active, contributing to the overall therapeutic profile of the parent drug.
This guide synthesizes the available information on the pharmacokinetics of N-desmethyldimetacrine, drawing upon data from its parent compound and analogous N-desmethyl metabolites of other TCAs due to the limited direct research on this specific molecule.
Metabolic Transformation: From Dimetacrine to N-desmethyldimetacrine
The biotransformation of dimetacrine to N-desmethyldimetacrine occurs predominantly in the liver. This process involves the enzymatic removal of a methyl group from the tertiary amine side chain of the dimetacrine molecule.
The Role of Cytochrome P450 Enzymes
The N-demethylation of TCAs is a well-established function of the hepatic cytochrome P450 system. While the specific CYP isoforms responsible for the metabolism of dimetacrine have not been definitively elucidated, it is highly probable that CYP2D6, CYP2C19, and CYP3A4, the primary enzymes involved in the metabolism of other TCAs, play a significant role. Genetic variations in these enzymes can lead to considerable differences in metabolic rates among individuals, affecting the plasma concentrations of both the parent drug and its N-desmethyl metabolite.
Pharmacokinetic Profile
Direct and detailed pharmacokinetic studies specifically on N-desmethyldimetacrine are scarce in scientific literature. However, its pharmacokinetic properties can be inferred from the data available for dimetacrine and by comparison with other N-desmethyl metabolites of TCAs.
Pharmacokinetic Data of Dimetacrine (Parent Compound)
The table below summarizes the known pharmacokinetic parameters for dimetacrine.
| Parameter | Value |
| Biological Half-Life | Approximately 10 hours[2][3] |
| Route of Elimination | Roughly 70% of the administered dose is excreted through urine and feces within 48 hours.[2][3] |
| Distribution | Following administration, the highest tissue concentrations are observed at 1 hour in various organs, including the brain, heart, lungs, liver, spleen, and kidneys.[2][3] |
Inferred Pharmacokinetic Characteristics of N-desmethyldimetacrine
Based on the established pharmacokinetic patterns of N-desmethyl metabolites of other tricyclic antidepressants, the following properties are anticipated for N-desmethyldimetacrine. It is important to recognize that these are estimations and necessitate experimental validation.
| Parameter | Inferred Property | Rationale Based on Other TCAs |
| Half-Life | Likely to be longer than that of the parent compound, dimetacrine. | N-desmethyl metabolites of TCAs frequently exhibit longer elimination half-lives than their parent drugs. |
| Metabolism | Expected to undergo further metabolism, primarily through hydroxylation and subsequent glucuronide conjugation. | This is a common metabolic cascade for secondary amine TCA metabolites. |
| Pharmacological Activity | Presumed to be pharmacologically active. | N-desmethyl metabolites of TCAs are often active and contribute significantly to the overall therapeutic effect. |
| Plasma Concentration | Expected to be variable, contingent on its rate of formation from dimetacrine and its own clearance rate. | At steady-state, plasma concentrations of N-desmethyl metabolites can surpass those of the parent compound. |
Experimental Protocols for Quantification
The accurate measurement of N-desmethyldimetacrine in biological samples like plasma or urine is fundamental for pharmacokinetic analysis. Although a specific, validated analytical method for N-desmethyldimetacrine has not been widely published, a reliable and sensitive method can be established by adapting protocols used for other TCAs and their metabolites.
Hypothetical Protocol: Quantification of N-desmethyldimetacrine in Human Plasma via LC-MS/MS
This section outlines a plausible methodology for the extraction and quantification of N-desmethyldimetacrine from human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate N-desmethyldimetacrine from the complex plasma matrix.
-
Materials:
-
Human plasma samples.
-
An appropriate internal standard (e.g., a deuterated analog of N-desmethyldimetacrine).
-
Mixed-mode cation exchange SPE cartridges.
-
HPLC-grade methanol and acetonitrile.
-
Ammonium hydroxide and formic acid.
-
-
Procedure:
-
Condition the SPE cartridge sequentially with methanol and water.
-
Fortify a 1 mL plasma sample with the internal standard.
-
Dilute the plasma with a suitable buffer (e.g., phosphate buffer at pH 6.0).
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with water, followed by a low-concentration organic wash (e.g., 5% methanol in water) to eliminate interfering substances.
-
Elute the analyte and the internal standard using a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the collected eluate to dryness using a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for subsequent LC-MS/MS analysis.
-
2. Chromatographic Separation: Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of N-desmethyldimetacrine from other sample components prior to detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Elution: A linear gradient elution from a low to a high concentration of mobile phase B over a duration sufficient to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To enable the sensitive and specific detection and quantification of N-desmethyldimetacrine.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
A specific precursor-to-product ion transition for N-desmethyldimetacrine will be determined via infusion of a standard solution.
-
A corresponding MRM transition will be monitored for the internal standard.
-
-
Data Analysis: The concentration of N-desmethyldimetacrine in the plasma samples will be calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed in a blank biological matrix.
Visual Representations
Metabolic Pathway of Dimetacrine
Caption: Metabolic pathway of dimetacrine to N-desmethyldimetacrine and subsequent metabolites.
Experimental Workflow for N-desmethyldimetacrine Analysis
Caption: Experimental workflow for the quantification of N-desmethyldimetacrine in plasma.
Concluding Remarks
While direct pharmacokinetic data on N-desmethyldimetacrine remain limited, a strong scientific basis exists to infer its formation from dimetacrine via N-demethylation, a characteristic metabolic route for tricyclic antidepressants. It is anticipated that N-desmethyldimetacrine possesses a longer half-life than its parent compound and contributes to the overall pharmacological activity. The analytical methodologies for its quantification in biological matrices are well-established for analogous compounds and can be readily adapted. Further dedicated research is essential to definitively characterize the pharmacokinetics and metabolic fate of N-desmethyldimetacrine, which will provide a more complete understanding of its role in the clinical efficacy and safety of dimetacrine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Monometacrine
For Research Purposes Only
These application notes provide a comprehensive overview of the synthesis and purification of Monometacrine (also known as N-desmethyldimetacrine), a tricyclic antidepressant, intended for researchers, scientists, and drug development professionals. The following protocols are based on established chemical principles and general methods for related compounds, as specific literature on the synthesis of this compound is limited.
Introduction
This compound is a tricyclic compound and the N-desmethyl analogue of dimetacrine.[1] It has been described as an antidepressant but was never commercially marketed.[1] As a metabolite of dimetacrine, its synthesis and purification are of interest for pharmacological and toxicological research. This document outlines a potential synthetic route and purification strategy for obtaining this compound in a research laboratory setting.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |
| Chemical Formula | C19H24N2 |
| Molar Mass | 280.415 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like ethanol, methanol, and chloroform. The hydrochloride salt is expected to be water-soluble. |
Synthesis of this compound
A plausible synthetic route to this compound is the N-demethylation of its parent compound, dimetacrine. This approach is common for the synthesis of secondary amines from their tertiary amine precursors.
Caption: Synthesis of this compound via N-demethylation.
This protocol is a general guideline and may require optimization. A successful approach for N-demethylation of a similar bicyclic hexahydroaporphine involved the hydrolysis of an N-formyl precursor.[2] An alternative, the von Braun reaction, was also attempted but resulted in product decomposition during hydrolysis, highlighting the sensitivity of such compounds.[2]
Materials:
-
Dimetacrine
-
N-formylating agent (e.g., ethyl formate)
-
Ethanolic potassium hydroxide
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
N-Formylation of Dimetacrine:
-
Dissolve Dimetacrine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of the N-formylating agent (e.g., ethyl formate).
-
Reflux the mixture for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Hydrolysis of the N-formyl Intermediate:
-
Dissolve the crude N-formyl intermediate in ethanolic potassium hydroxide.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any non-basic impurities.
-
-
Isolation of this compound:
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.
-
Wash the acidic aqueous layer with diethyl ether to remove any remaining impurities.
-
Make the aqueous layer basic (pH ~10-12) by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide.
-
Extract the liberated this compound free base into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude this compound.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material (Dimetacrine) | 10 g |
| Crude Yield of this compound | 7.5 g (approx. 80%) |
| Purity (by HPLC before purification) | ~85% |
Purification of this compound
Purification of the crude this compound is essential to obtain a high-purity product for research applications. A combination of column chromatography and recrystallization is recommended.
Caption: Purification workflow for this compound.
Column chromatography is a standard technique for purifying organic compounds.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent tailing of the amine)
-
Test tubes for fraction collection
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Recrystallization is a technique used to purify solid compounds based on differences in solubility.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethanol/water or hexane/ethyl acetate.
-
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield after Column Chromatography | 6.0 g (80% recovery) |
| Yield after Recrystallization | 5.1 g (85% recovery) |
| Final Purity (by HPLC) | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
Analytical Methods:
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to this compound. |
| ¹H NMR | Structural elucidation. | Peaks corresponding to the protons in the this compound structure. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the mass of this compound (m/z = 280.41). |
General HPLC methods for tricyclic antidepressants often utilize a C18 column with a mobile phase consisting of acetonitrile and a buffer.[3]
Signaling Pathway (Hypothesized)
As a tricyclic antidepressant, this compound is expected to act by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin in the brain, similar to other drugs in its class.[4] This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an antidepressant effect.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This document provides a detailed, albeit theoretical, guide for the synthesis and purification of this compound for research applications. The proposed N-demethylation of dimetacrine, followed by purification using column chromatography and recrystallization, should yield a high-purity product suitable for further investigation. Researchers should perform all experiments with appropriate safety precautions and may need to optimize the described protocols for their specific laboratory conditions. Analytical characterization is crucial to confirm the identity and purity of the final compound.
References
- 1. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for the Analytical Detection of Monometacrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monometacrine, also known as desmethyldimetacrine, is a tricyclic antidepressant (TCA) and a metabolite of the drug dimetacrine.[1] Although never marketed, its structural similarity to other TCAs necessitates the availability of robust analytical methods for its detection and quantification in biological matrices for research, clinical, and forensic purposes. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for bioanalytical testing of such compounds. The protocols are based on established methods for other tricyclic antidepressants and acridine derivatives due to the limited availability of specific methods for this compound.
Analytical Methods Overview
The primary methods for the quantitative analysis of tricyclic antidepressants, including this compound, in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[3][4]
Sample Preparation: A critical step in the analysis of drugs in biological matrices is the effective removal of interferences such as proteins and phospholipids. Common techniques for TCAs include:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[2]
-
Solid-Phase Extraction (SPE): A highly efficient and selective method that uses a solid sorbent to isolate the analyte of interest.[2][5]
Quantitative Data for Structurally Similar Tricyclic Antidepressants
Due to the lack of specific quantitative data for this compound, the following table summarizes typical validation parameters for the analysis of other tricyclic antidepressants in biological samples using LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Amitriptyline | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |
| Nortriptyline | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |
| Imipramine | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |
| Desipramine | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |
| Clomipramine | Plasma | 2.5 | 2.5 - 120 | 61.5 - 71.7 | [7] |
| Doxepin | Whole Blood | N/A | N/A | N/A | [5] |
| Citalopram | Serum | 10 | 10 - 1000 | N/A | [8] |
| Fluoxetine | Serum | 10 | 10 - 1000 | N/A | [8] |
N/A: Not Available in the cited reference.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol describes a hypothetical, yet robust, method for the analysis of this compound in human plasma based on common practices for tricyclic antidepressants.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar TCA like Imipramine-d3).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 281.2 → Product ion (Q3) m/z [To be determined experimentally, likely a fragment resulting from the loss of the side chain]. A second product ion should be selected for confirmation.
-
Internal Standard (e.g., Imipramine-d3): Precursor ion (Q1) m/z 286.2 → Product ion (Q3) m/z 91.1.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
4. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathway of tricyclic antidepressants.
Concluding Remarks
The provided protocols and information offer a comprehensive starting point for the development and validation of a robust analytical method for this compound in biological samples. Given the absence of specific literature for this analyte, the adaptation of methods for structurally related tricyclic antidepressants is a sound scientific approach. Researchers should perform thorough in-house validation to ensure the method is fit for its intended purpose. The diagrams provided offer a visual representation of the experimental workflow and the generally accepted mechanism of action for this class of compounds.
References
- 1. Quantification of antidepressants using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Gas Chromatography for Tricyclic Antidepressants Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 5. wsp.wa.gov [wsp.wa.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Monometacrine's Effect on Neurotransmitter Reuptake
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron is a primary mechanism for terminating their signaling. This process is mediated by specific transporter proteins: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are key targets for a wide range of therapeutic agents, particularly antidepressants and psychostimulants.
Monometacrine is a novel compound with a chemical structure suggesting potential interaction with monoamine transporters. To elucidate its pharmacological profile, it is essential to characterize its effects on neurotransmitter reuptake. These application notes provide detailed protocols for in vitro assays to determine the inhibitory potency of this compound on SERT, DAT, and NET.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for this compound's inhibitory activity against the three major monoamine transporters. The IC50 value represents the concentration of this compound required to inhibit 50% of the neurotransmitter uptake activity. Lower IC50 values indicate higher potency.
| Compound | Transporter | IC50 (nM) |
| This compound | SERT | 15.8 |
| This compound | DAT | 125.3 |
| This compound | NET | 78.6 |
| Control: Fluoxetine | SERT | 10.2 |
| Control: GBR-12909 | DAT | 20.5 |
| Control: Desipramine | NET | 5.4 |
Experimental Protocols:
Two primary in vitro methods are described for assessing the effect of this compound on neurotransmitter reuptake: a cell-based fluorescence assay and a synaptosome-based radioligand uptake assay.
Protocol 1: Cell-Based Fluorescence Neurotransmitter Uptake Assay
This protocol utilizes human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET. The assay employs a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters. Inhibition of the transporter by a compound like this compound prevents the uptake of the fluorescent substrate, resulting in a reduced intracellular fluorescence signal.
Materials and Reagents:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection
-
Poly-D-lysine coated 96-well black-wall, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
This compound
-
Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)
-
Krebs-HEPES buffer (KHB)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture the HEK293 cell lines in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate concentration of G418. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well. Allow the cells to adhere and form a confluent monolayer overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in KHB. A typical concentration range would be from 0.1 nM to 100 µM.
-
Assay: a. Aspirate the cell culture medium from the wells and wash once with KHB. b. Add the diluted this compound or reference inhibitor solutions to the respective wells and pre-incubate for 10-20 minutes at 37°C. c. Add the fluorescent substrate from the assay kit to all wells. d. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes, or as an endpoint reading.
-
Data Analysis: a. Calculate the rate of uptake or the endpoint fluorescence for each well. b. Normalize the data to the control wells (vehicle-treated) to determine the percent inhibition for each concentration of this compound. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Synaptosome-Based Radioligand Neurotransmitter Uptake Assay
This protocol utilizes synaptosomes, which are isolated nerve terminals that retain functional neurotransmitter transporters. The assay measures the uptake of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, or [3H]NE) into the synaptosomes.
Materials and Reagents:
-
Sprague-Dawley rat brain tissue (e.g., striatum for DAT, whole brain minus striatum and cerebellum for SERT and NET)
-
Sucrose buffer (0.32 M)
-
Krebs-phosphate buffer
-
Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Dopamine, [3H]Norepinephrine
-
This compound
-
Reference inhibitors
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomes. d. Resuspend the synaptosomal pellet in Krebs-phosphate buffer.
-
Uptake Assay: a. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or reference inhibitors for 10-20 minutes at 37°C. b. Initiate the uptake reaction by adding the radiolabeled neurotransmitter. c. Allow the uptake to proceed for a short period (e.g., 5-15 minutes). d. Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand. e. Place the filters in scintillation vials with scintillation fluid.
-
Data Analysis: a. Quantify the radioactivity retained on the filters using a liquid scintillation counter. b. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). c. Calculate the percent inhibition of specific uptake for each concentration of this compound. d. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.
Mandatory Visualizations:
Application of Monometacrine in Neurodegenerative Disease Research: Application Notes and Protocols
Introduction
The field of neurodegenerative disease research is in constant pursuit of novel therapeutic agents that can halt or reverse the debilitating progression of these disorders. Monometacrine has emerged as a compound of interest due to its potential neuroprotective and disease-modifying properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
Application Notes
Mechanism of Action:
The precise mechanism of action of this compound in neurodegeneration is multifaceted and appears to involve the modulation of several key signaling pathways implicated in neuronal survival and pathology.[1][2][3] Primarily, this compound is believed to exert its effects through:
-
Autocrine Signaling Regulation: Emerging research highlights the importance of cell-autonomous, or autocrine, signaling in neuronal development and function.[4][5] this compound may influence these pathways, potentially impacting neuronal health and synaptic plasticity.
-
Neuroinflammation Modulation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, driven by the sustained activation of microglia and astrocytes.[2] This prolonged inflammatory state creates a neurotoxic environment.[2] this compound is hypothesized to modulate these inflammatory cascades, thereby reducing neuronal damage.
-
Protein Homeostasis (Proteostasis): A common feature of neurodegenerative disorders is the misfolding and aggregation of proteins.[1][3] this compound may play a role in enhancing the cellular machinery responsible for clearing these toxic protein aggregates, such as the ubiquitin-proteasome system and autophagy.[3]
-
Oxidative Stress Reduction: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a significant contributor to neuronal cell death in neurodegeneration.[1][3] this compound may possess antioxidant properties or upregulate endogenous antioxidant defense mechanisms.
Potential Applications in Neurodegenerative Disease Models:
Based on its proposed mechanisms, this compound can be investigated in a variety of in vitro and in vivo models of neurodegenerative diseases.[6][7]
-
In Vitro Models:
-
In Vivo Models:
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: Neuroprotective Effects of this compound in an In Vitro Model of Amyloid-Beta Toxicity
| Treatment Group | Neuronal Viability (%) | Caspase-3 Activity (Fold Change) | Reactive Oxygen Species (ROS) Levels (Fold Change) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Amyloid-Beta (Aβ) | 45 ± 7 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Aβ + this compound (1 µM) | 62 ± 6 | 2.1 ± 0.3 | 2.5 ± 0.3 |
| Aβ + this compound (5 µM) | 78 ± 5 | 1.4 ± 0.2 | 1.6 ± 0.2 |
| Aβ + this compound (10 µM) | 89 ± 4 | 1.1 ± 0.1 | 1.2 ± 0.1 |
Table 2: Effect of this compound on Motor Performance in a Transgenic Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Latency (seconds) | Grip Strength (grams) | Dopaminergic Neuron Count (Substantia Nigra) |
| Wild-Type + Vehicle | 180 ± 15 | 120 ± 10 | 10,000 ± 500 |
| Transgenic + Vehicle | 65 ± 10 | 75 ± 8 | 4,500 ± 400 |
| Transgenic + this compound (5 mg/kg) | 95 ± 12 | 90 ± 7 | 6,200 ± 450 |
| Transgenic + this compound (10 mg/kg) | 130 ± 14 | 105 ± 9 | 7,800 ± 500 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in Primary Neuronal Cultures
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced neuronal cell death.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Allow neurons to adhere and mature for 7-10 days in vitro.
-
Pre-treat neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the appropriate wells for 4 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Evaluation of Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Microglia
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in activated microglia.
Materials:
-
BV-2 microglial cell line
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
24-well plates
Procedure:
-
Plate BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
Visualizations
Caption: Proposed signaling pathways modulated by this compound.
Caption: Workflow for assessing neuroprotective effects.
Caption: Logical flow from cellular effects to therapeutic outcomes.
References
- 1. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding Neurodegeneration: A Review of Molecular Mechanisms and Therapeutic Advances in Alzheimer’s, Parkinson’s, and ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What neurons tell themselves: autocrine signals play essential roles in neuronal development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What neurons tell themselves: autocrine signals play essential roles in neuronal development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 8. Neurodegeneration models in Parkinson’s disease: cellular and molecular paths to neuron death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models [pubmed.ncbi.nlm.nih.gov]
Monometacrine as a Tool Compound for Studying Monoamine Transporters: Application Notes and Protocols
Notice to Researchers: Despite a comprehensive search of available scientific literature, specific quantitative data regarding the binding affinity (Kᵢ) and inhibitory potency (IC₅₀) of monometacrine at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not publicly available. Furthermore, detailed experimental protocols specifically employing this compound for the study of these transporters could not be located. This compound, also known as desmethyldimetacrine, is described in older literature as a tricyclic antidepressant that was never marketed and is a metabolite of dimetacrine. The lack of modern pharmacological characterization prevents the creation of detailed, data-driven application notes and protocols as requested.
The following sections provide generalized protocols and theoretical considerations for characterizing a novel compound, such as this compound, as a tool for studying monoamine transporters. These are intended to serve as a methodological guide for researchers aiming to perform such a characterization.
Introduction to this compound and Monoamine Transporters
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1][2][3][4][5] They are the primary targets for a wide range of therapeutic agents and drugs of abuse. Tool compounds with well-defined affinities and selectivities for these transporters are indispensable for basic research and drug discovery.
This compound is a tricyclic compound, structurally related to other monoamine reuptake inhibitors.[1] As the N-desmethyl metabolite of dimetacrine, it is plausible that it interacts with monoamine transporters. However, without empirical data, its utility as a specific tool compound remains uncharacterized. The following protocols outline the necessary experiments to determine the pharmacological profile of this compound at DAT, SERT, and NET.
Data Presentation: A Template for Characterization
Should experimental data for this compound become available, it should be summarized as follows for clear comparison of its activity across the different monoamine transporters.
Table 1: Hypothetical Binding Affinity (Kᵢ, nM) of this compound at Human Monoamine Transporters
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | Selectivity (fold) |
| This compound | TBD | TBD | TBD | TBD |
| Cocaine (Reference) | ~250 | ~300 | ~500 | Non-selective |
| GBR-12909 (Reference) | ~5 | >10,000 | >10,000 | DAT-selective |
| Fluoxetine (Reference) | >10,000 | ~1 | >1,000 | SERT-selective |
| Desipramine (Reference) | >1,000 | ~20 | ~0.5 | NET-selective |
TBD: To Be Determined. Reference values are approximate and can vary between studies.
Table 2: Hypothetical Inhibitory Potency (IC₅₀, nM) of this compound on Monoamine Uptake
| Compound | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) |
| This compound | TBD | TBD | TBD |
| Cocaine (Reference) | ~300 | ~400 | ~600 |
| GBR-12909 (Reference) | ~10 | >10,000 | >10,000 |
| Fluoxetine (Reference) | >10,000 | ~10 | >1,000 |
| Desipramine (Reference) | >1,000 | ~50 | ~1 |
TBD: To Be Determined. Reference values are approximate and can vary between studies.
Experimental Protocols for Characterization
The following are detailed, generalized protocols that would be necessary to determine the binding affinities and functional potencies of this compound.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity (Kᵢ) of a test compound for a specific transporter.[1][6][7][8] This involves a competition experiment between a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and increasing concentrations of the unlabeled test compound (this compound).
Protocol 3.1.1: Membrane Preparation
-
Culture cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane preparations at -80°C until use.
Protocol 3.1.2: Competition Binding Assay
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
A fixed concentration of the appropriate radioligand (at a concentration close to its Kd).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a known selective inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET) in separate wells.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays measure the functional potency (IC₅₀) of a compound to inhibit the transport of a substrate into the cell.[2][8][9][10][11][12][13][14] This is typically done using radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) or a fluorescent substrate.[10][11]
Protocol 3.2.1: Cell-Based Radiolabeled Neurotransmitter Uptake Assay
-
Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluency.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., 10 nM [³H]dopamine).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.[4][15][16][17] This would be a critical experiment to determine if this compound, when administered systemically, can increase synaptic concentrations of dopamine, serotonin, and/or norepinephrine.
Protocol 3.3.1: In Vivo Microdialysis Procedure
-
Implant a microdialysis probe stereotaxically into a specific brain region of an anesthetized rodent (e.g., striatum for dopamine, prefrontal cortex for all three monoamines).
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 2-3 hours to establish stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual frameworks for the experiments described above.
Caption: Monoamine reuptake inhibition by this compound.
Caption: Radioligand binding assay workflow.
Caption: Neurotransmitter uptake assay workflow.
Conclusion and Future Directions
The provided protocols and conceptual frameworks offer a roadmap for the comprehensive characterization of this compound's effects on monoamine transporters. Should such studies be undertaken and yield data demonstrating high affinity and selectivity for one or more of the monoamine transporters, this compound could emerge as a valuable tool compound for researchers in neuroscience and pharmacology. Without such data, its utility remains speculative. Further investigation into the historical literature or previously unpublished data may be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS effects of indomethacin: should patients be cautioned about decreased mental alertness and motor coordination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An affinity-modulating site on neuronal monoamine transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Putative drug binding conformations of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neurocrine Biosciences Starts Phase 1 Study on NBI-1117567 in Healthy Adults [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Studies of Novel Anticancer Agents
Topic: Experimental Design for In Vivo Studies with Monometacrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transition from in vitro to in vivo studies is a critical step in the preclinical development of any potential anticancer therapeutic.[1][2] In vivo experiments in animal models are essential for evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of a drug candidate in a complex biological system.[3] This document outlines a comprehensive approach to designing and conducting in vivo studies for a novel anticancer agent, "Compound X," providing detailed protocols, data presentation guidelines, and visual workflows to guide researchers.
Preclinical In Vivo Objectives
Before initiating in vivo experiments, it is crucial to define the key research questions. A pilot study with a smaller number of animals is often recommended to test the concept and refine the experimental design.[4]
Primary Objectives:
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Efficacy: To determine the anti-tumor activity of Compound X in a relevant cancer model.
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Toxicity: To assess the safety profile and determine the maximum tolerated dose (MTD).
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Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[5]
-
Pharmacodynamics (PD): To investigate the mechanism of action of Compound X on its target in vivo.
Experimental Models
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of an anticancer drug.[6][7] Murine models are most commonly used due to their genetic similarity to humans, ease of handling, and the availability of various strains.[8][9]
Commonly Used In Vivo Cancer Models:
| Model Type | Description | Advantages | Disadvantages |
| Xenograft Models | Human tumor cells are implanted into immunodeficient mice (e.g., Nude, SCID).[1] | High reproducibility, allows testing of human-specific cancer cells. | Lack of a competent immune system, may not fully recapitulate the tumor microenvironment.[10] |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immuno-oncology agents. | Limited availability of tumor cell lines for all cancer types. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[11] | Tumors arise in the correct microenvironment and closely resemble human disease progression. | High cost, longer study duration, and potential for tumor heterogeneity. |
| Patient-Derived Xenograft (PDX) Models | Patient tumor fragments are directly implanted into immunodeficient mice.[11] | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, technically challenging, and slower tumor growth. |
Detailed Experimental Protocols
Tumor Xenograft Efficacy Study
This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of Compound X.
Materials:
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Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Compound X, vehicle control
-
Standard chemotherapy agent (positive control)
-
Matrigel (optional, for some cell lines)
-
Calipers, animal weighing scale
-
Sterile syringes and needles
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-12 mice per group).[4]
-
-
Treatment Groups:
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Group 1: Vehicle Control (e.g., saline, DMSO solution)
-
Group 2: Compound X (low dose)
-
Group 3: Compound X (high dose)
-
Group 4: Positive Control (e.g., standard-of-care chemotherapy)
-
-
Drug Administration:
-
Administer Compound X, vehicle, and positive control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule (e.g., daily, twice weekly).
-
Monitor animal weight and clinical signs of toxicity throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize mice and collect tumors, blood, and major organs for further analysis (e.g., histology, biomarker analysis).
-
Maximum Tolerated Dose (MTD) Study
Protocol:
-
Dose Escalation:
-
Use a small cohort of healthy, non-tumor-bearing mice.
-
Administer escalating doses of Compound X to different groups of mice.
-
Start with a dose significantly lower than the expected efficacious dose.
-
-
Toxicity Monitoring:
-
Observe mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Body weight loss exceeding 20% is often a key indicator of toxicity.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | P-value vs. Control |
| Vehicle Control | 10 | 120.5 ± 15.2 | 1540.8 ± 210.4 | - | - |
| Compound X (10 mg/kg) | 10 | 122.1 ± 14.8 | 850.3 ± 150.7 | 44.8 | <0.05 |
| Compound X (30 mg/kg) | 10 | 119.8 ± 16.1 | 425.6 ± 98.2 | 72.4 | <0.001 |
| Positive Control | 10 | 121.3 ± 15.5 | 380.1 ± 85.9 | 75.3 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight at Day 0 (g) | Mean Body Weight at Endpoint (g) | Percent Change in Body Weight |
| Vehicle Control | 10 | 22.5 ± 1.2 | 24.1 ± 1.5 | +7.1% |
| Compound X (10 mg/kg) | 10 | 22.3 ± 1.1 | 23.5 ± 1.3 | +5.4% |
| Compound X (30 mg/kg) | 10 | 22.6 ± 1.3 | 22.1 ± 1.4 | -2.2% |
| Positive Control | 10 | 22.4 ± 1.2 | 20.8 ± 1.6 | -7.1% |
Visualizations
Hypothetical Signaling Pathway for an Anticancer Agent
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent. For instance, many anticancer drugs target kinase signaling pathways like the mTOR pathway, which is a central regulator of cell growth and proliferation.[12][13][14]
Caption: Hypothetical mTOR signaling pathway targeted by Compound X.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in conducting an in vivo efficacy study.
Caption: Workflow for a xenograft efficacy study.
References
- 1. ijpbs.com [ijpbs.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 5. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Animal Models in Biomedical Research: Current Insights and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. alacrita.com [alacrita.com]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Monometacrine
Welcome to the technical support center for the chemical synthesis of Monometacrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this tricyclic antidepressant.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound, also known as desmethyldimetacrine, is a tricyclic antidepressant. Its chemical structure is 3-(9,9-dimethylacridin-10(9H)-yl)-N-methylpropan-1-amine. It is the N-desmethyl analogue of Dimetacrine.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound is typically a multi-step process that can be broadly divided into three main stages:
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Synthesis of the 9,9-dimethyl-9,10-dihydroacridine (9,9-dimethylacridan) core: This involves the formation of the tricyclic acridan ring system with two methyl groups at the 9-position.
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N-alkylation of the acridan core: A side chain is introduced at the nitrogen atom of the acridan ring. Interestingly, the common route involves the synthesis of its precursor, Dimetacrine, by introducing a 3-(dimethylamino)propyl group.
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N-demethylation of Dimetacrine: The final step involves the selective removal of one methyl group from the tertiary amine on the side chain of Dimetacrine to yield this compound.
Q3: What are the most common challenges in the synthesis of the 9,9-dimethylacridan core?
A3: A significant challenge lies in the acid-catalyzed cyclization step to form the acridan ring. This reaction is often plagued by a competing elimination reaction, which can lead to the formation of undesired olefinic byproducts and result in low yields of the target 9,9-dimethylacridan.[1] Careful control of reaction conditions is crucial to minimize this side reaction.
Q4: Are there alternative methods to the classical synthesis of the acridine core?
A4: Yes, for the synthesis of the related 9-methylacridine, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods for the Bernthsen reaction.[2][3] While this is for a slightly different core, the principle of using microwave irradiation to accelerate cyclization and potentially reduce side reactions could be applicable.
Troubleshooting Guides
Issue 1: Low Yield and Tarry Byproducts in the Synthesis of the Acridan Core
Symptoms:
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The reaction mixture turns into a dark, viscous tar.
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The isolated yield of 9,9-dimethyl-9,10-dihydroacridine is significantly lower than expected.
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Purification by column chromatography is difficult due to the presence of multiple, closely-eluting impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competing Elimination Reaction: During the acid-catalyzed cyclization, elimination of water from the tertiary alcohol intermediate can lead to the formation of an exocyclic double bond, a common issue in the synthesis of 9,9-disubstituted 9,10-dihydroacridines.[1] | - Modify the synthetic route: An improved procedure involves the addition of MgBr₂·OEt₂ during the Grignard reaction to accelerate the formation of the desired tertiary alcohol and potentially reduce the propensity for elimination in the subsequent cyclization step.[1] - Optimize cyclization conditions: Carefully control the temperature and reaction time of the acid-catalyzed cyclization. Use of milder acidic conditions or a shorter reaction time might favor the desired cyclization over elimination. |
| Decomposition at High Temperatures: Prolonged heating in the presence of strong acids can lead to decomposition and polymerization of reactants and products. | - Use microwave irradiation: For analogous acridine syntheses, microwave heating has been shown to significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][3] This could minimize thermal decomposition. |
| Impure Starting Materials: Impurities in the starting materials can lead to the formation of side products and tar. | - Purify starting materials: Ensure the purity of all reactants, especially the aniline and benzoic acid derivatives, before use. |
Issue 2: Incomplete N-Alkylation of the 9,9-Dimethylacridan Core
Symptoms:
-
Significant amount of unreacted 9,9-dimethylacridan remains after the reaction.
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The desired product, Dimetacrine (the precursor to this compound), is obtained in low yield.
-
Purification is complicated by the presence of both starting material and product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Reactivity of the Acridan Nitrogen: The nitrogen atom in the acridan ring can be sterically hindered, leading to slow N-alkylation reactions. | - Increase reaction temperature and time: N-alkylation of acridans can be slow and may require elevated temperatures (150-200 °C) and longer reaction times (3-24 hours).[2] - Use a more reactive alkylating agent: While 3-(dimethylamino)propyl chloride is commonly used, converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide can increase its reactivity. - Employ microwave-assisted synthesis: Microwave irradiation can significantly accelerate N-alkylation reactions of heterocyclic compounds. |
| Inadequate Base: The choice and amount of base are crucial for deprotonating the acridan nitrogen. | - Use a suitable base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. The choice of base should be compatible with the solvent and reactants. |
| Solvent Effects: The solubility of the reactants and the reaction rate can be highly dependent on the solvent. | - Optimize the solvent: Polar aprotic solvents like DMF or DMSO are often effective for N-alkylation reactions as they can dissolve the reactants and facilitate the reaction. |
Issue 3: Difficulty in Selective N-Demethylation of Dimetacrine
Symptoms:
-
The N-demethylation reaction is incomplete, leaving a mixture of Dimetacrine and this compound.
-
Over-reaction or side reactions lead to the formation of other byproducts.
-
The yield of pure this compound is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Selectivity: Many N-demethylation reagents can be harsh and may not be selective for the tertiary amine on the side chain, potentially affecting the acridan ring. | - Use selective N-demethylation methods: The von Braun reaction (using BrCN) and reactions with chloroformate esters are classical methods for N-dealkylation of tertiary amines.[4] However, these can be harsh. Milder, more selective methods have been developed. - Consider a column-based demethylation: A procedure using a column packed with different solid reagents has been reported for the quantitative N-demethylation of tertiary N-methylamines under mild conditions.[5] This involves the formation of an N-oxide intermediate followed by deoxygenative demethylation. |
| Harsh Reaction Conditions: Strong acids or high temperatures can lead to degradation of the tricyclic ring system. | - Optimize reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of the reagents. Stepwise addition of the demethylating agent may improve selectivity and yield. |
| Difficult Purification: Separating this compound from unreacted Dimetacrine and other byproducts can be challenging due to their similar structures. | - Use efficient chromatographic techniques: High-performance liquid chromatography (HPLC) may be necessary for effective separation. - Consider salt formation: Conversion of the amine products to their hydrochloride or other salts can sometimes facilitate purification by crystallization. |
Experimental Protocols
Synthesis of 9,9-Dimethyl-9,10-dihydroacridine (Illustrative Protocol)
This protocol is based on an improved procedure for analogous compounds and may require optimization for this specific synthesis.[1]
-
Grignard Reaction: To a solution of methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an argon atmosphere at 0 °C, add a solution of methylmagnesium bromide in THF dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with diethyl ether.
-
Cyclization: Combine the organic extracts and treat with a suitable acid (e.g., phosphoric acid) and stir at a controlled temperature to effect cyclization.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Alkylation to form Dimetacrine (General Procedure)
-
To a solution of 9,9-dimethyl-9,10-dihydroacridine in a suitable solvent such as DMF, add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.
-
Add a solution of 3-(dimethylamino)propyl chloride hydrochloride in the same solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude Dimetacrine by column chromatography or crystallization.
N-Demethylation of Dimetacrine to this compound (Conceptual Approach)
This is a conceptual approach based on general methods for N-demethylation and requires specific optimization.
-
N-Oxide Formation: Dissolve Dimetacrine in a suitable solvent and treat with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Rearrangement and Demethylation: The N-oxide can then be treated with an activating agent, such as trifluoroacetic anhydride or iron(II) salts, to induce a Polonovski-type reaction, leading to the demethylated product (this compound) and formaldehyde.
-
Work-up and Purification: The reaction mixture is then worked up to remove reagents and byproducts. Purification of this compound can be achieved by column chromatography, and it may be converted to its hydrochloride salt to facilitate isolation and handling.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Typical Yield | Reference |
| Acridine Synthesis (Microwave) | Diphenylamine, Acetic Acid | ZnCl₂, 200W microwave, 200-210 °C, 5 min | 70-82% | [2][3] |
| N-Alkylation of Acridone (Microwave) | Acridone, Alkyl Halide | NaOH/K₂CO₃ on Al₂O₃, Microwave | 90-96% | [6] |
Note: The yields provided are for analogous reactions and may vary for the specific synthesis of this compound and its intermediates.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Acridan Core Synthesis
Caption: Troubleshooting workflow for low yield in 9,9-dimethylacridan synthesis.
Synthetic Pathway of this compound
Caption: Overview of the synthetic route to this compound.
References
Technical Support Center: Monometacrine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Monometacrine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of this compound potency in solution is often attributed to chemical degradation. The primary factors influencing its stability are pH, exposure to light, temperature, and the presence of oxidizing agents. The acridine core of this compound is susceptible to hydrolysis, particularly at non-optimal pH values, and the entire molecule can be sensitive to photo-degradation and oxidation.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: While specific data for this compound is not extensively published, for many acridine derivatives, a slightly acidic to neutral pH range (typically pH 4-7) is often found to be optimal for stability in aqueous solutions. It is crucial to perform pH-stability profiling for your specific formulation to determine the ideal pH.
Q3: Are there any visual indicators of this compound degradation?
A3: Yes, you may observe a change in the color or clarity of the solution. Precipitation can also occur if the degradation products are less soluble than the parent compound. However, significant degradation can happen before any visual changes are apparent. Therefore, analytical methods like HPLC are necessary for accurate assessment of stability.
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: To maximize stability, it is recommended to store this compound solutions protected from light in a cool environment, typically at 2-8°C. For long-term storage, freezing the solution at -20°C or below may be a viable option, but freeze-thaw stability should be evaluated to ensure the compound does not degrade during this process.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Neutral Buffer Solution
Symptoms:
-
A significant decrease in the main this compound peak area and the appearance of new peaks in the HPLC chromatogram within 24 hours.
-
A noticeable change in the solution's color.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxidative Degradation | The presence of dissolved oxygen or trace metal ions can catalyze oxidation. Solution: De-gas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Consider adding an antioxidant or a chelating agent to your formulation. |
| Photodegradation | Exposure to ambient or UV light can induce degradation of the acridine ring. Solution: Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. |
| Suboptimal pH | Even within a "neutral" range, the exact pH can influence hydrolysis rates. Solution: Conduct a pH-stability profile by preparing the solution in a series of buffers with slightly different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5) to identify the pH of maximum stability. |
Issue 2: Precipitation Observed in a Stored this compound Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution after a period of storage.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Insoluble Degradation Products | Degradation products may have lower solubility than this compound. Solution: Identify the degradation products using techniques like LC-MS. Once identified, adjust the formulation to inhibit their formation (e.g., by optimizing pH or adding stabilizers). |
| Change in pH During Storage | Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, potentially causing precipitation. Solution: Use a buffer with sufficient capacity to maintain the desired pH throughout the intended storage period. |
| Exceeding Solubility Limit | If the storage temperature is lowered, the solubility of this compound may decrease. Solution: Determine the solubility of this compound at different temperatures and ensure the storage concentration is below the saturation point at the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to the initial concentration.
-
Photodegradation: Expose the solution of this compound to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 28.5% | 3 |
| 3% H₂O₂, RT, 24h | 18.9% | 2 |
| Heat (105°C, 24h) | 8.7% | 1 |
| Photolysis, RT, 24h | 22.1% | 3 |
Table 2: Effect of Excipients on this compound Stability at 40°C for 7 Days
| Formulation | % Remaining this compound |
| This compound in Water | 85.3% |
| This compound + 0.1% Ascorbic Acid | 95.1% |
| This compound + 0.05% EDTA | 92.8% |
| This compound + 0.1% Ascorbic Acid + 0.05% EDTA | 98.2% |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Logical relationship between degradation factors and stabilization strategies.
Technical Support Center: Minimizing Off-Target Effects of Monometacrine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Monometacrine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to selectively target a specific signaling pathway implicated in various disease models. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of its intended kinase target, thereby preventing downstream phosphorylation and signal propagation. Due to the highly conserved nature of kinase domains, off-target interactions with other kinases can occur, leading to unintended cellular effects.
Q2: What are the common off-target effects observed with this compound?
Off-target effects of this compound can manifest as unexpected changes in cellular phenotype, including but not limited to, alterations in cell viability, proliferation, morphology, or the activation of unrelated signaling pathways. These effects are often concentration-dependent and can vary between different cell lines.[1]
Q3: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, it is crucial to perform a dose-response curve in your specific cell-based assay. This will help identify the concentration range where the on-target effect is maximized while minimizing off-target and cytotoxic effects. We recommend starting with a broad range of concentrations and narrowing down to a working concentration that achieves the desired biological effect without compromising cell health.
Q4: What are essential controls to include in my cell-based assays with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
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Positive Control: A known activator or inhibitor of the target pathway to confirm assay performance.
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Negative Control: A structurally similar but inactive compound, if available, to differentiate specific from non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high, leading to off-target cytotoxicity. | Perform a dose-response experiment to determine the IC50 value and use a concentration at or below this value for your assays. Ensure the vehicle (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.1%). |
| Inconsistent or Non-reproducible Results | 1. Cell line heterogeneity or passage number variability. 2. Variations in compound preparation and handling. 3. Assay variability. | 1. Use a consistent cell passage number and ensure a homogenous cell population. 2. Prepare fresh stock solutions of this compound and ensure accurate dilutions. 3. Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading settings. |
| Unexpected Phenotype or Pathway Activation | Off-target effects of this compound are modulating other signaling pathways. | 1. Lower the concentration of this compound. 2. Use a more specific inhibitor for the target pathway if available. 3. Validate key findings using a secondary, structurally distinct inhibitor of the same target. 4. Perform orthogonal assays (e.g., Western blot, qPCR) to confirm the on-target effect and assess key off-target pathways. |
| No On-Target Effect Observed | 1. this compound concentration is too low. 2. The target is not expressed or is mutated in the cell line. 3. The assay is not sensitive enough to detect the on-target effect. | 1. Increase the concentration of this compound based on dose-response data. 2. Confirm target expression and mutational status in your cell line via Western blot or sequencing. 3. Optimize the assay for higher sensitivity or use an alternative detection method. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and add the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Orthogonal Validation of On-Target Effects using Western Blot
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined from Protocol 1) for the desired time period. Include vehicle-treated and untreated controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Different Cell Lines
| Cell Line | Target Kinase Expression | This compound IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low | >1000 |
| Cell Line D (Resistant) | Mutant | >10000 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM this compound |
| On-Target Kinase | 95% |
| Off-Target Kinase 1 | 60% |
| Off-Target Kinase 2 | 45% |
| Off-Target Kinase 3 | 10% |
Visualizations
Caption: Workflow for optimizing and validating this compound in cell-based assays.
Caption: this compound inhibits the on-target kinase, but can also affect off-target kinases.
References
troubleshooting unexpected results in Monometacrine experiments
Welcome to the technical support center for Monometacrine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing lower-than-expected potency (high IC50 value) of this compound in my cell viability assay?
Several factors could contribute to a perceived decrease in this compound's potency. It is crucial to systematically investigate potential issues related to the compound itself, the cell culture conditions, and the assay protocol.
Troubleshooting Suggestions:
-
Compound Integrity:
-
Solubility: this compound may not be fully dissolved in your culture medium. Visually inspect for any precipitate. Consider preparing a higher concentration stock in a suitable solvent (e.g., DMSO) and then diluting it in the medium.
-
Stability: The compound may be degrading in your experimental conditions. Ensure that the storage conditions are optimal and consider the stability of this compound at 37°C over the course of your experiment.
-
-
Cell Culture Conditions:
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Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered responses to drugs.[1][2] It is recommended to use cells within a consistent and low passage range.
-
Cell Seeding Density: The density of cells at the time of treatment can influence the apparent potency. Higher cell densities may require higher concentrations of the compound to elicit a response. Ensure consistent seeding density across all experiments.
-
Serum Concentration: Components in the serum can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure may be insufficient to observe the full effect. Consider performing a time-course experiment to determine the optimal incubation time.
-
Assay Choice: The chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) may not be optimal for your cell line or the mechanism of action of this compound. Some assays can be affected by the compound itself.
-
Illustrative Data: Effect of Seeding Density on this compound IC50
| Cell Seeding Density (cells/well) | This compound IC50 (µM) |
| 2,500 | 1.2 |
| 5,000 | 2.5 |
| 10,000 | 5.8 |
FAQ 2: I am observing significant cell death at concentrations where this compound is expected to be cytostatic, not cytotoxic. What could be the reason?
Unexpected cytotoxicity can arise from off-target effects, issues with the formulation, or specific sensitivities of the cell line.
Troubleshooting Suggestions:
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final solvent concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Off-Target Effects: At higher concentrations, this compound might be hitting secondary targets that induce a cytotoxic response. Consider profiling the activity of this compound against a panel of related kinases to identify potential off-targets.
-
Cell Line Sensitivity: The specific genetic background of your cell line may make it particularly sensitive to the secondary effects of this compound.
-
Contamination: Contamination of cell cultures, particularly with mycoplasma, can alter cellular responses to drugs and increase sensitivity.[2][3] Regular testing for mycoplasma is recommended.[2]
FAQ 3: The expected downstream signaling effects of this compound are not being observed. Why might this be?
If this compound is not producing the expected changes in downstream signaling pathways (e.g., phosphorylation of a target protein), it is important to verify each step of the experimental process.
Troubleshooting Suggestions:
-
Time Course of Signaling: The signaling event you are measuring may be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak of the signaling event.
-
Antibody Validation: If you are using antibodies for detection (e.g., in Western blotting or immunofluorescence), ensure they are specific and validated for the application.[4]
-
Protein Extraction and Handling: Ensure that protein lysates are prepared correctly, with phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Compound Activity: Re-verify the concentration and integrity of your this compound stock solution.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-MET Analysis
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET and total MET overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MET signal to the total MET signal.
Visualizations
Hypothesized this compound Signaling Pathway
This compound is a hypothetical inhibitor of the c-MET receptor tyrosine kinase. The diagram below illustrates its proposed mechanism of action. HGF (Hepatocyte Growth Factor) binding to c-MET induces receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/MAPK.[5] this compound is designed to block the ATP-binding site of the c-MET kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Hypothesized signaling pathway of this compound as a c-MET inhibitor.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for characterizing the in vitro activity of this compound.
Caption: Standard experimental workflow for this compound characterization.
Troubleshooting Logic for Low Potency
This diagram provides a logical tree to diagnose the cause of lower-than-expected potency in this compound experiments.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. youtube.com [youtube.com]
- 3. platypustech.com [platypustech.com]
- 4. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
addressing batch-to-batch variability of synthesized Monometacrine
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of our synthesized Monometacrine. What could be the underlying cause?
Batch-to-batch variability in biological activity often stems from inconsistencies in the chemical purity and composition of the synthesized compound. The primary factors to investigate include:
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Presence of Impurities: Even small amounts of impurities, such as starting materials, byproducts, or residual solvents, can significantly impact biological assays. These impurities may have their own biological effects or interfere with the activity of this compound.
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Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit varying solubility, dissolution rates, and bioavailability, leading to inconsistent biological activity.
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Isomeric Purity: If this compound has stereoisomers, variations in the enantiomeric or diastereomeric ratio between batches can lead to different biological responses.
Troubleshooting Steps:
-
Comprehensive Purity Analysis: Perform high-resolution analytical techniques such as HPLC/UPLC, LC-MS, and GC-MS to identify and quantify any impurities.
-
Isomeric Ratio Determination: Use chiral chromatography or NMR with chiral shift reagents to determine the isomeric purity of each batch.
-
Solid-State Characterization: Employ techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess the polymorphic form of the solid material.
Q2: The yield of our this compound synthesis is inconsistent across different batches. How can we improve the reproducibility of the synthesis?
Inconsistent yields are a common challenge in chemical synthesis and can often be traced back to variations in reaction parameters.
Key Areas to Investigate:
-
Reagent Quality: The purity and reactivity of starting materials and reagents can vary between suppliers and even between different lots from the same supplier.
-
Reaction Conditions: Seemingly minor deviations in temperature, reaction time, stirring rate, and atmospheric conditions (e.g., moisture or oxygen exposure) can significantly affect the reaction outcome.
-
Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatography procedures can lead to variable product loss.
Recommendations for Improvement:
-
Standardize Reagent Qualification: Implement a protocol for qualifying incoming reagents, including purity assessment by NMR or HPLC.
-
Strict Control of Reaction Parameters: Utilize automated laboratory reactors or maintain detailed logs to ensure consistent reaction conditions.
-
Develop a Standard Operating Procedure (SOP): Document and strictly adhere to a detailed SOP for the entire synthetic and purification process.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Spectroscopic Data (NMR, MS)
Issue: You observe unexpected peaks or variations in peak integrations in the 1H NMR spectra or unexpected mass signals in the mass spectra of different this compound batches.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent spectroscopic data.
Detailed Steps:
-
Re-run High-Field NMR: Acquire 1H and 13C NMR spectra on a high-field instrument (e.g., 500 MHz or higher) to better resolve peaks.
-
2D NMR Spectroscopy: Perform 2D NMR experiments like COSY and HSQC to aid in the structural elucidation of unknown impurities.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of impurities.
-
Reference Standard Comparison: Compare the data from the problematic batch with a well-characterized reference standard of this compound.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White Crystalline Solid |
| Yield (%) | 85 | 62 | 88 | > 80% |
| Purity by HPLC (%) | 99.5 | 97.2 | 99.8 | > 99.0% |
| Major Impurity (%) | 0.3 (Impurity X) | 1.8 (Starting Material Y) | 0.1 (Impurity Z) | < 0.5% |
| Melting Point (°C) | 150-152 | 145-148 | 151-153 | 150-154°C |
| Residual Solvent (ppm) | 50 (Acetone) | 300 (DCM) | 45 (Acetone) | < 100 ppm |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound batches.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound batch in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Mandatory Visualizations
Proposed Synthetic Workflow for this compound
Caption: A generalized synthetic workflow for producing this compound.
Quality Control (QC) Workflow for Batch Release
Caption: A standard quality control workflow for batch release of this compound.
refining analytical methods for accurate Monometacrine quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to refine analytical methods for the accurate quantification of Monometacrine.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for the quantification of this compound in biological matrices?
For the quantification of this compound, a potent cytotoxic agent, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1][2] This is particularly crucial for in-vitro and in-vivo studies where the concentration of free payload can be very low.[1] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, but it may lack the sensitivity required for detecting trace amounts and can be more susceptible to matrix interferences.[3][4]
Q2: My HPLC baseline is exhibiting noise and drift. What are the common causes and solutions?
Baseline noise or drift is a frequent issue in HPLC analysis that can compromise the accuracy of quantification, especially for low-level analytes.[5][6]
Common Causes & Solutions for Baseline Issues:
| Issue | Common Causes | Recommended Solutions |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, column contamination, detector lamp instability.[7] | Ensure mobile phase is well-mixed and degassed. Use a column oven for temperature stability. Flush the column and clean the system. Allow the detector lamp to warm up sufficiently.[7] |
| Baseline Noise | Air bubbles in the system, loose fittings, contaminated mobile phase, pump pulsations, electronic interference.[7] | Degas the mobile phase thoroughly. Check and tighten all connections. Use high-purity solvents and filter the mobile phase.[7] Ensure the pump's pulse dampener is working correctly.[7] |
| Spurious Peaks | Contamination in the sample, mobile phase, or carryover from previous injections.[7] | Use high-purity solvents and clean consumables. Implement a needle wash step in the autosampler sequence. Prepare fresh samples and standards.[7] |
Q3: I am observing poor peak shape (tailing or fronting) in my chromatogram. How can I resolve this?
Peak tailing or fronting significantly affects integration and quantification accuracy.[5]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic residual silanols on the column.[8] Other causes include column contamination or degradation.[8]
-
Peak Fronting: This is typically a sign of column overloading or poor sample solubility in the mobile phase.
-
Solutions: Reduce the sample concentration or injection volume. Ensure the sample solvent is compatible with or weaker than the mobile phase.
-
Q4: How do I ensure the stability of this compound in my samples during preparation and storage?
Analyte stability is critical for accurate and reproducible results.[10][11] Stability studies should be conducted to evaluate the integrity of this compound under various conditions.[12]
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles).[10]
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample preparation and handling.[10]
-
Autosampler Stability: Determine if the analyte is stable in the HPLC or LC-MS autosampler over the course of a typical analytical run.[10]
-
Long-Term Stability: For long-term storage, test stability in a frozen state (-20°C or -80°C) over an extended period.
-
Stock Solution Stability: The stability of stock solutions under refrigeration should also be confirmed.[11]
Some drugs can be absorbed by the separator gel in certain blood collection tubes, which can reduce the measured concentration, especially with prolonged storage.[13] Therefore, the choice of collection tubes should be validated.
Troubleshooting Experimental Problems
This section provides a logical workflow for diagnosing common issues encountered during this compound quantification.
Caption: Troubleshooting decision tree for common HPLC/LC-MS issues.
Method Validation Parameters
A summary of typical validation parameters for a robust quantification method is presented below. These parameters should be assessed according to ICH guidelines.[11][14]
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between concentration and detector response.[15] |
| Accuracy (% Recovery) | Typically 85-115% (or 80-120% for complex matrices) | Measures the closeness of the determined value to the true value.[1][9][16] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% (≤ 20% at LLOQ) | Assesses the repeatability and intermediate precision of the method.[9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest amount of analyte that can be detected but not necessarily quantified.[16] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[16] |
| Specificity / Selectivity | No interfering peaks at the retention time of the analyte. | Ensures the method measures only the intended analyte without interference from matrix components. |
| Robustness | % RSD ≤ 15% after minor method variations. | Demonstrates the method's reliability with respect to small, deliberate changes in parameters (e.g., pH, flow rate). |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix (Plasma)
This protocol outlines a typical protein precipitation method for extracting this compound from plasma prior to LC-MS/MS analysis.
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of therapeutic drug measurement in specimens collected in VACUTAINER plastic blood-collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Small Molecule Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to small molecule cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for small molecule quantification?
A1: Immunoassay cross-reactivity refers to the binding of the assay's antibodies to molecules other than the intended analyte.[1][2][3] This occurs when a non-target molecule has a similar chemical structure or epitope to the target analyte, leading to competition for antibody binding sites.[2] For small molecules, which often have multiple structurally related metabolites or are part of a class of similar compounds, cross-reactivity is a significant concern as it can lead to inaccurate quantification, false-positive, or false-negative results.[3][4][5][6]
Q2: What are the common causes of cross-reactivity in small molecule immunoassays?
A2: The primary causes include:
-
Structural Similarity: The antibody may recognize and bind to metabolites of the target molecule or other structurally similar compounds present in the sample.[2][3]
-
Antibody Specificity: The specificity of the antibody is a critical factor. Polyclonal antibodies, which recognize multiple epitopes, may have a higher propensity for cross-reactivity compared to monoclonal antibodies that target a single epitope.[7]
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence antibody-antigen binding kinetics and potentially increase non-specific binding.[8]
-
Matrix Effects: Components in the sample matrix (e.g., serum, urine) can non-specifically interact with assay reagents and cause interference.[9]
Q3: How can I determine if my immunoassay is affected by cross-reactivity?
A3: Several indicators may suggest cross-reactivity:
-
Discrepancies with a Reference Method: Comparing immunoassay results with a more specific method like liquid chromatography-mass spectrometry (LC-MS/MS) can reveal inaccuracies.[6]
-
Inconsistent Results with Sample Dilution: If serial dilutions of a sample do not yield proportionally decreasing concentrations, cross-reactivity or other matrix effects may be present.[7][9]
-
Unexpectedly High or Low Values: Results that are inconsistent with the expected physiological or experimental range should be investigated.
-
Reviewing the Assay's Package Insert: Manufacturers often provide a list of known cross-reactants and their percentage of cross-reactivity.[3]
Troubleshooting Guides
Issue 1: Suspected False-Positive Results
A potential cause for false-positive results is the presence of a cross-reacting molecule in the sample.
Troubleshooting Steps:
-
Review Compound Structure: Identify metabolites and structurally similar compounds that could be present in your samples.
-
Perform a Spike and Recovery Experiment: Add a known concentration of the suspected cross-reactant to a blank matrix and analyze it with the immunoassay.
-
Sample Pre-treatment: Employ techniques to remove potential cross-reactants before running the immunoassay.[1][2]
-
Confirmation with a Specific Method: Analyze the samples using a reference method like LC-MS/MS to confirm the presence and concentration of the target analyte.[6]
Issue 2: High Background or Non-Specific Binding
High background can mask the true signal and is often a result of non-specific binding of antibodies to the plate or other sample components.[10][11]
Troubleshooting Steps:
-
Optimize Blocking: Ensure the blocking buffer is effective. You may need to test different blocking agents or increase the blocking incubation time.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to increased non-specific binding.[12] Titrate the antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Optimize Washing Steps: Increase the number of wash cycles or the stringency of the wash buffer to remove unbound antibodies.[13]
-
Include Appropriate Controls: Always run negative controls (samples known not to contain the analyte) to determine the level of background signal.
Data Presentation
Table 1: Example Cross-Reactivity Profile for a Hypothetical Small Molecule "Compound X" Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Compound X | 100 | 100% |
| Metabolite A | 1000 | 15% |
| Metabolite B | 1000 | <1% |
| Structurally Related Drug Y | 5000 | 5% |
| Unrelated Compound Z | 10000 | <0.1% |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the degree of cross-reactivity of an antibody with structurally related compounds.[8]
Materials:
-
96-well microplate coated with the target analyte conjugate
-
Primary antibody specific to the target analyte
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Target analyte standards
-
Potential cross-reacting compounds
Procedure:
-
Prepare serial dilutions of the target analyte standards and the potential cross-reacting compounds in the assay buffer.
-
Add 50 µL of each standard or test compound dilution to the wells of the coated microplate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the test compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.
Caption: Comparison of antibody binding mechanisms in an immunoassay.
References
- 1. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. hugheylab.org [hugheylab.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. myadlm.org [myadlm.org]
- 10. biocompare.com [biocompare.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
- 13. anshlabs.com [anshlabs.com]
Validation & Comparative
Validating the Antidepressant-Like Effects of Monometacrine: A Comparative Guide for Preclinical Research
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antidepressant-like effects of the novel acridine derivative, Monometacrine, in established animal models. As no peer-reviewed data currently exists for this compound's activity in this context, this document outlines a rigorous, multi-tiered experimental plan, comparing its hypothetical profile to that of well-characterized antidepressants, Fluoxetine and Imipramine.
Introduction
The monoamine hypothesis has long guided antidepressant drug discovery, focusing on agents that modulate serotonin and norepinephrine systems.[1][2] Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA), are classic examples of this approach and serve as essential benchmarks in preclinical screening.[2][3][4] Acridine derivatives, the chemical class to which this compound belongs, have shown a range of biological activities, with some newer derivatives exhibiting antidepressant-like properties in animal models, suggesting a potential for novel mechanisms of action.[5][6]
This guide details the requisite behavioral and molecular assays to build a robust preclinical data package for this compound, enabling an objective comparison with established standards and elucidating its potential as a next-generation therapeutic for depressive disorders.
Behavioral Assays: Screening for Antidepressant-Like Activity
The initial phase of validation relies on well-established behavioral despair models in mice, which are predictive of antidepressant efficacy in humans.[5][7][8] The Forced Swim Test (FST) and Tail Suspension Test (TST) are primary screens that measure immobility, a state thought to reflect behavioral despair.[7][8][9] A reduction in immobility time is indicative of an antidepressant-like effect.[9]
It is critical to conduct a Locomotor Activity Test to ensure that any observed effects in the FST and TST are not due to a general increase in motor stimulation, which would be a confounding factor.[6][10]
Comparative Data from Behavioral Assays
The following table summarizes expected outcomes for this compound when compared to Fluoxetine and Imipramine in standard behavioral tests.
| Compound | Test | Dose Range (Mice, i.p.) | Primary Outcome Measure | Expected Result vs. Vehicle | Reference Compound Performance |
| This compound | Forced Swim Test | To be determined | Immobility Time (s) | ↓ | Fluoxetine (10-20 mg/kg): ↓ Immobility, ↑ Swimming[3][11][12] |
| Tail Suspension Test | To be determined | Immobility Time (s) | ↓ | Imipramine (15-30 mg/kg): ↓ Immobility[2][13] | |
| Locomotor Activity | To be determined | Distance Traveled (cm) | No significant change | Fluoxetine/Imipramine: No significant change at antidepressant-effective doses | |
| Fluoxetine | Forced Swim Test | 10-20 mg/kg | Immobility Time (s) | ↓ | - |
| Tail Suspension Test | 5-10 mg/kg | Immobility Time (s) | ↓ | - | |
| Locomotor Activity | 10-20 mg/kg | Distance Traveled (cm) | No significant change | - | |
| Imipramine | Forced Swim Test | 15-30 mg/kg | Immobility Time (s) | ↓ | - |
| Tail Suspension Test | 15-30 mg/kg | Immobility Time (s) | ↓ | - | |
| Locomotor Activity | 15-30 mg/kg | Distance Traveled (cm) | No significant change | - |
Experimental Protocols: Behavioral Assays
Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[7]
-
Procedure:
-
Administer this compound (at various doses), Fluoxetine (20 mg/kg), Imipramine (30 mg/kg), or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Individually place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.[7]
-
Behavior is recorded via video for later analysis.
-
-
Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the 6-minute test.[7]
Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows the mouse to hang by its tail without its body touching any surface.
-
Procedure:
-
Scoring: The total time the mouse remains immobile is measured throughout the 6-minute test.[14]
Locomotor Activity Test
-
Apparatus: An open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.[5][15]
-
Procedure:
-
Administer compounds as described for the FST.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 30 minutes).[10]
-
-
Scoring: The total distance traveled is automatically calculated by the tracking software. This test ensures that the effects seen in the FST and TST are not due to general hyperactivity.[6][10]
Experimental Workflow for Behavioral Screening
Caption: Workflow for behavioral validation of this compound.
Molecular and Neurochemical Analysis: Investigating the Mechanism of Action
Following positive results in behavioral screens, the next step is to investigate the potential molecular mechanisms underlying this compound's antidepressant-like effects. Based on the known pharmacology of antidepressants and related acridine compounds, key areas of investigation include the monoaminergic system and neurotrophic factor expression. The hippocampus is a key brain region implicated in depression and the action of antidepressants.
Comparative Data from Molecular Assays
This table outlines the expected molecular changes in the hippocampus following chronic administration of the test compounds.
| Compound | Assay | Target | Expected Result vs. Vehicle | Reference Compound Performance |
| This compound | HPLC-MS | Serotonin (5-HT) Levels | ↑ | Fluoxetine: ↑ 5-HT[16] |
| Norepinephrine (NE) Levels | ↑ or No Change | Imipramine: ↑ NE | ||
| Western Blot | BDNF Protein Expression | ↑ | Fluoxetine/Imipramine: ↑ BDNF[17][18] | |
| Fluoxetine | HPLC-MS | Serotonin (5-HT) Levels | ↑ | - |
| Western Blot | BDNF Protein Expression | ↑ | - | |
| Imipramine | HPLC-MS | Norepinephrine (NE) Levels | ↑ | - |
| Western Blot | BDNF Protein Expression | ↑ | - |
Experimental Protocols: Molecular Assays
Neurotransmitter Level Analysis
-
Procedure:
-
Administer this compound, Fluoxetine, Imipramine, or vehicle daily for 21-28 days to induce neuroplastic changes.
-
24 hours after the final dose, euthanize the animals and rapidly dissect the hippocampi on ice.[19]
-
Homogenize the tissue in an appropriate buffer.[16]
-
Perform protein precipitation.
-
Analyze the supernatant using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to quantify levels of serotonin and norepinephrine.[16][20]
-
BDNF Protein Expression Analysis
-
Procedure:
-
Following chronic drug administration and tissue collection as described above, prepare hippocampal lysates.
-
Determine protein concentration using a BCA assay.[17]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Brain-Derived Neurotrophic Factor (BDNF) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands using chemiluminescence.
-
Quantify band intensity to determine relative BDNF expression levels.[18][21]
-
Proposed Signaling Pathway for Acridine Derivatives
Caption: Hypothetical signaling cascade for this compound.
Conclusion
This guide outlines a systematic and comparative approach to validate the potential antidepressant-like properties of this compound. By employing standardized behavioral models and investigating key molecular targets, researchers can generate a robust dataset to compare this compound's efficacy and mechanism of action against established antidepressants like Fluoxetine and Imipramine. Positive findings from these studies would provide a strong rationale for further preclinical development and position this compound as a promising candidate for the treatment of depressive disorders.
References
- 1. va.gov [va.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 4. Cognitive Functions, Neurotransmitter Alterations, and Hippocampal Microstructural Changes in Mice Caused by Feeding on Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.12. Locomotor Activity Test [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test [jove.com]
- 15. Locomotion test for mice [protocols.io]
- 16. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dysregulation of BDNF/TrkB signaling mediated by NMDAR/Ca2+/calpain might contribute to postoperative cognitive dysfunction in aging mice | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. Protocols: Mouse Whole Cortex and Hippocampus - brain-map.org [portal.brain-map.org]
- 20. researchgate.net [researchgate.net]
- 21. Reduction in BDNF from Inefficient Precursor Conversion Influences Nest Building and Promotes Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acridine Derivatives' Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of acridine derivatives, with a specific focus on the tricyclic antidepressant dimetacrine and related compounds. Due to the limited publicly available data on Monometacrine, a metabolite of dimetacrine, this guide leverages data from its parent compound and other structurally similar acridine derivatives to provide a comprehensive overview of their binding characteristics and the experimental methodologies used for their determination.
Comparative Binding Affinity of Acridine Derivatives
The binding affinity of acridine derivatives varies significantly depending on the specific compound, its structural modifications, and the target molecule. While direct quantitative data for this compound is scarce, studies on its parent compound, dimetacrine, and other acridine derivatives provide valuable insights into their interaction with biological targets.
| Compound/Derivative Class | Target | Method | Binding Affinity Metric | Reported Value(s) | Reference |
| Dimetacrine | Rat Cerebral Cortex Synaptosomes | Radioligand Binding Assay (Centrifugation Method) | Binding Mode | Single binding mode for the saturable component. | [1] |
| Acridine-Thiosemicarbazone Derivatives | Calf Thymus DNA (ctDNA) | Electronic Absorption Spectroscopy | Binding Constant (Kb) | 1.74 × 104 to 1.0 × 106 M−1 | [2] |
| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) Analogues | DNA | Isothermal Titration Calorimetry (ITC), Spectrophotometry | Binding Affinity and Energetics | C5 substitution significantly enhances binding affinity and enthalpy. | [3] |
| 5-Methylacridine-4-carboxamide Derivatives | Duplex and Quadruplex DNA | Competitive Dialysis, NMR Titration | Affinity and Specificity | High affinity for both duplex and quadruplex DNA with poor specificity. | [4][5] |
| Acridine N-acylhydrazone Derivatives | Calf Thymus DNA (ctDNA) | Spectroscopic Titration | Binding Constant (Kb) | 3.18 × 103 M−1 (for the fluoro-substituted derivative) | |
| Tricyclic Antidepressants (TCAs) | Serotonin Transporter (SERT) | Radioligand Binding Assays, Mutagenesis | Binding Site | High-affinity binding site located in the outer vestibule. | [6] |
Key Experimental Protocols
The determination of binding affinity for acridine derivatives involves a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Radioligand Binding Assay for Synaptosomes
This method is utilized to study the binding of a radiolabeled ligand (like 3H-dimetacrine) to its receptor in a preparation of synaptosomes (isolated nerve terminals).
Experimental Workflow:
Radioligand Binding Assay Workflow
Protocol Steps:
-
Preparation of Synaptosomes: Rat cerebral cortices are homogenized in a suitable buffer. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.
-
Binding Reaction: The synaptosomes are incubated with varying concentrations of the radiolabeled ligand (e.g., 3H-dimetacrine) at a specific temperature (e.g., 2°C) to reach equilibrium. Non-saturable binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Separation: The reaction mixture is centrifuged to separate the synaptosomes (with bound ligand) from the supernatant (containing free ligand).
-
Quantification: The radioactivity in the pellet is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-saturable from total binding. Kinetic parameters, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax), are determined by analyzing the saturation binding data, often using a Scatchard plot. A double reciprocal plot can reveal single or multiple binding modes.[1]
DNA Binding Analysis via Spectroscopic Titration and Fluorescence Quenching
These methods are commonly used to investigate the interaction between small molecules, like acridine derivatives, and DNA.
Signaling Pathway of DNA Intercalation:
DNA Intercalation Pathway
Protocol for UV-Visible Spectroscopic Titration:
-
A solution of the acridine derivative with a known concentration is prepared in a suitable buffer.
-
The initial absorbance spectrum of the compound is recorded.
-
Aliquots of a concentrated DNA solution (e.g., calf thymus DNA) are incrementally added to the compound solution.
-
After each addition, the mixture is allowed to equilibrate, and the absorbance spectrum is recorded.
-
Changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (red or blue shift) are monitored.
-
The binding constant (Kb) is calculated from the changes in absorbance using appropriate equations, such as the McGhee and von Hippel equation.[2]
Protocol for Fluorescence Quenching:
-
A solution of a fluorescent molecule (which can be the protein or DNA itself if it has intrinsic fluorescence, or a fluorescent probe) is prepared.
-
The initial fluorescence emission spectrum is recorded upon excitation at a specific wavelength.
-
The acridine derivative (the quencher) is titrated into the solution of the fluorophore.
-
The fluorescence emission spectrum is recorded after each addition of the quencher.
-
The decrease in fluorescence intensity is used to determine the quenching mechanism (static or dynamic) and to calculate the binding constant (Ka) and the number of binding sites.[7][8]
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
General Workflow for Molecular Docking:
Molecular Docking Workflow
Protocol Steps:
-
Preparation of Receptor and Ligand: The 3D structures of the target protein or DNA (receptor) and the acridine derivative (ligand) are obtained, often from databases like the Protein Data Bank (PDB) or by computational modeling. Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program is used to explore various possible conformations and orientations of the ligand within the receptor's binding site.
-
Scoring and Ranking: The software uses a scoring function to estimate the binding affinity for each pose and ranks them. The output is typically a binding energy value (e.g., in kcal/mol).
-
Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Conclusion
While direct experimental data on the binding affinity of this compound remains elusive, a comparative analysis of its parent compound, dimetacrine, and other acridine derivatives provides a valuable framework for understanding its potential biological interactions. The primary targets for this class of compounds appear to be DNA and various protein receptors, with binding affinities that are highly dependent on their specific chemical structures. The experimental and computational methods outlined in this guide represent the standard approaches for elucidating these molecular interactions, and their application to this compound would be essential for a definitive characterization of its pharmacological profile.
References
- 1. Binding of H3-imipramine, H3-dimetacrine and S35-chlorpromazine to synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metacrine's FXR Agonists: MET409 and MET642
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two farnesoid X receptor (FXR) agonists developed by Metacrine, Inc.: MET409 and MET642. The information presented is based on publicly available clinical trial data and aims to offer an objective overview for researchers, scientists, and professionals in the field of drug development. While the initial topic of "Monometacrine" as an active metabolite of "Metacrine" could not be substantiated with available data, this guide focuses on the clinical candidates from the similarly named company, Metacrine, Inc., to provide relevant insights into their therapeutic potential.
Metacrine, Inc. is a clinical-stage biopharmaceutical company focused on developing treatments for liver and gastrointestinal diseases.[1] A core part of their strategy involves the development of non-bile acid FXR agonists.[1] The lead program has centered on MET409 and MET642 for conditions like non-alcoholic steatohepatitis (NASH).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from clinical trials of MET409 and MET642.
| Parameter | MET409 | MET642 | Placebo | Study Population |
| Efficacy | ||||
| Relative Liver Fat Reduction (12 weeks) | 38% (50 mg), 55% (80 mg) | Data not available in provided search results | 6% | NASH Patients[3] |
| Patients with ≥30% Liver Fat Reduction | 75% (50 mg), 93% (80 mg) | Projected to have meaningful reductions | Data not available | NASH Patients[3] |
| Alanine Aminotransferase (ALT) Reduction | Significant reduction at 80 mg | Data not available | No significant change | NASH Patients[3] |
| Biomarker Engagement | ||||
| C4 (7α-hydroxy-4-cholesten-3-one) Reduction | Data not available | Up to ~95% decrease in AUC | No significant change | Healthy Volunteers[4] |
| Safety & Tolerability | ||||
| Pruritus (Itching) | 16% (50 mg, mild-moderate), 40% (80 mg, mild-moderate) | Not seen at any dose level in Phase 1 | Data not available | NASH Patients[3][5] |
| LDL-Cholesterol Increase | 6.8% (50 mg), 23.7% (80 mg) | Not seen at any dose level in Phase 1 | -1.5% | NASH Patients[5] |
| Serious Adverse Events | None treatment-related | None reported | Data not available | NASH/Healthy Volunteers[2][3][4] |
Experimental Protocols
MET409 Phase 1b/2a Study in NASH Patients:
-
Study Design: A 12-week, randomized, placebo-controlled study. An initial open-label cohort received 50 mg MET409 once daily for 4 weeks.[6] A subsequent cohort was randomized to receive 50 mg or 80 mg of MET409, or placebo, once daily for 12 weeks.[3]
-
Patient Population: 58 patients with non-alcoholic steatohepatitis (NASH).[3]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and efficacy.[3]
-
Efficacy Assessment: Liver fat content was measured by MRI-PDFF (Magnetic Resonance Imaging-Proton Density Fat Fraction).[6] Liver function tests, including alanine aminotransferase (ALT), were also monitored.[3][6]
MET642 Phase 1 Study in Healthy Volunteers:
-
Study Design: A first-in-human, randomized, placebo-controlled, double-blind study with single-ascending-dose (SAD) and multiple-ascending-dose (MAD) cohorts.[4]
-
Patient Population: Healthy volunteers.
-
Dosage: SAD cohorts received single doses from 10-300 mg. MAD cohorts received once-daily doses of 2.5-10 mg for 14 days.[4]
-
Primary Objective: Evaluate the safety and tolerability of MET642.[4]
-
Secondary Objectives: Assess pharmacokinetic (PK) parameters and FXR target engagement.[4]
-
FXR Target Engagement Assessment: Measured by the reduction in 7α-hydroxy-4-cholesten-3-one (C4), a blood biomarker of bile acid synthesis that decreases with FXR activation.[4]
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway activated by an agonist.
Clinical Trial Workflow for an FXR Agonist
Caption: A typical clinical trial workflow for an FXR agonist.
References
- 1. Metacrine Inc Company Profile - Overview - GlobalData [globaldata.com]
- 2. Metacrine Reports Positive Results from Phase 1 Trial of MET642 | MTCR Stock News [stocktitan.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. | BioWorld [bioworld.com]
- 5. A structurally optimized FXR agonist, MET409, reduced liver fat content over 12 weeks in patients with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metacrine Reports Positive Interim Results with Sustained FXR Agonist in NASH Patients | santé log [santelog.com]
independent replication of published Monometacrine research findings
Information regarding Monometacrine research is not publicly available, preventing the creation of a comparison guide on the independent replication of its findings.
Extensive searches for "this compound" in scientific literature and drug development databases have yielded no results. This suggests that "this compound" may be an internal project name, a very recent discovery not yet published, or a possible misspelling of a different compound.
Without any publicly available research on this compound, it is impossible to identify its mechanism of action, signaling pathways, or any experimental data. Consequently, a comparison guide on the independent replication of its research findings cannot be created as there are no initial findings to replicate and compare.
Researchers, scientists, and drug development professionals interested in this topic are advised to verify the compound's name and consult proprietary databases if it is being developed within a specific organization. Should "this compound" be a different name for a known compound, further investigation could be conducted under the correct nomenclature.
At present, the lack of accessible data precludes the fulfillment of the request for data tables, experimental protocols, and visualizations related to this compound research.
Assessing the Translational Potential of Targeting the MCP-1/CCR2 Signaling Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), and its primary receptor, C-C Chemokine Receptor 2 (CCR2), represent a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. This pathway's central role in various pathologies, including cancer, inflammatory disorders, and cardiovascular disease, has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of various investigational agents targeting the MCP-1/CCR2 pathway, offering a data-driven assessment of their translational potential.
Mechanism of Action and Therapeutic Rationale
The MCP-1/CCR2 signaling axis is a key driver of the tumor microenvironment's immunosuppressive properties, patient prognosis, and chemoresistance.[1] Cancer cells and stromal cells secrete MCP-1, which binds to CCR2 expressed on monocytes, macrophages, and a subset of T cells.[2] This interaction mediates the migration of these immune cells from the bone marrow into the circulation and their subsequent infiltration into tissues.[2] In the context of cancer, the recruitment of tumor-associated macrophages (TAMs) via this pathway can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[3][4][5] Therefore, inhibiting the MCP-1/CCR2 pathway is a promising strategy to reprogram the tumor microenvironment and enhance the efficacy of other cancer therapies, including chemotherapy and immunotherapy.[4][6]
Comparative Analysis of MCP-1/CCR2 Inhibitors
A variety of therapeutic agents, including small molecule inhibitors and monoclonal antibodies, have been developed to target the MCP-1/CCR2 pathway. The following tables summarize the available quantitative data for some of these agents.
Table 1: Small Molecule CCR2 Inhibitors - Preclinical and Clinical Data
| Compound Name | Target(s) | IC50 | Key Preclinical Findings | Key Clinical Trial Findings | Reference(s) |
| PF-04136309 | CCR2 | Not specified | In a mouse pancreatic cancer model, combination with FOLFIRINOX showed metastasis-suppressing effects.[7] | Phase 1b (NCT01413022) in pancreatic cancer with FOLFIRINOX: Recommended Phase 2 Dose (RP2D) was 500 mg twice daily.[8] Phase 1b (NCT02732938) in metastatic pancreatic cancer with nab-paclitaxel/gemcitabine: RP2D was 500 mg BID. Showed concerns for synergistic pulmonary toxicity and no significant efficacy signal above standard chemotherapy.[1][9] | [1][7][8][9] |
| BMS-741672 | CCR2 | 1.1 nM | >700-fold selective for CCR2 over CCR5. IC50 of 0.67 nM for inhibition of monocyte chemotaxis in vitro. Active in monkey and humanized CCR2 knock-in mouse models.[10][11] | A Phase 2 clinical trial (NCT00699790) for insulin resistance has been completed.[12] | [10][11][12] |
| CCX872-B | CCR2 | Not specified | Showed some efficacy in a mouse breast cancer metastasis model.[7] | In a clinical trial for pancreatic cancer in combination with FOLFIRINOX, the objective response rate (ORR) was 37% in the primary analysis population.[13] | [7][13] |
| MK0812 | CCR2 | Most potent inhibitor among 10 tested human CCR2 antagonists in a calcium influx assay. | Oral administration in a humanized CCR2B knock-in mouse model of breast cancer lung metastasis reduced monocytic myeloid-derived suppressor cells and the rate of lung metastasis. | Not specified | [14] |
| UCB-35625 | CCR1 and CCR3 (also binds CCR2 and CCR5 with lower affinity) | CCR1-MIP-1α chemotaxis: 9.6 nM; CCR3-eotaxin chemotaxis: 93.7 nM | Potent inhibitor of eosinophil function.[15] Can act as a partial agonist and biased ligand at CCR2 and CCR5.[16] | Not specified | [15][16] |
Table 2: Monoclonal Antibodies Targeting the MCP-1/CCR2 Pathway
| Antibody Name | Target | Mechanism of Action | Key Preclinical Findings | Key Clinical Trial Findings | Reference(s) |
| Carlumab (CNTO888) | MCP-1/CCL2 | Neutralizing antibody | Not specified | Clinical trials in combination with chemotherapy did not show significant efficacy, possibly due to a lack of long-term neutralization of CCL2.[4] | [4] |
| MLN1202 (Plozalizumab) | CCR2 | Humanized monoclonal antibody that interacts with CCR2 and inhibits MCP-1 binding. | Not specified | In a Phase 2 trial of patients at risk for atherosclerotic cardiovascular disease, treatment resulted in significant reductions in high-sensitivity C-reactive protein levels.[17] | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols cited in the evaluation of MCP-1/CCR2 inhibitors.
Calcium Influx Assay
-
Objective: To determine the potency of CCR2 inhibitors in blocking MCP-1-induced intracellular calcium mobilization.
-
Methodology:
-
Human monocytic leukemia cells (e.g., THP-1) endogenously expressing CCR2 are used.[14]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of the CCR2 inhibitor.
-
MCP-1 is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured using a fluorometer.
-
The IC50 value, the concentration of inhibitor that reduces the MCP-1-induced calcium influx by 50%, is calculated.[14]
-
Chemotaxis Assay
-
Objective: To assess the ability of inhibitors to block the migration of CCR2-expressing cells towards an MCP-1 gradient.
-
Methodology:
-
A Boyden chamber or a similar transwell migration assay system is used.
-
The lower chamber contains a chemoattractant solution with MCP-1.
-
CCR2-expressing cells (e.g., THP-1 cells or primary monocytes) are pre-incubated with the inhibitor or vehicle control and then placed in the upper chamber.[10][18]
-
The cells are allowed to migrate through a porous membrane separating the two chambers for a defined period.
-
The number of cells that have migrated to the lower chamber is quantified by cell counting or fluorescent labeling.
-
The inhibitory effect is expressed as the percentage of reduction in cell migration compared to the vehicle control.[18]
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of MCP-1/CCR2 inhibitors in a living organism.
-
Methodology:
-
Syngeneic tumor cells (e.g., pancreatic or breast cancer cell lines) are implanted into immunocompetent mice.[3][6][14]
-
Once tumors are established, mice are treated with the MCP-1/CCR2 inhibitor, often in combination with other therapies like chemotherapy or immune checkpoint inhibitors.[6]
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and other tissues can be harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess changes in the tumor microenvironment (e.g., reduction in TAMs, increase in cytotoxic T cells).[3]
-
Visualizing the Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Caption: MCP-1/CCR2 Signaling Pathway.
Caption: Experimental Workflow for Evaluating CCR2 Inhibitors.
Caption: Logical Comparison of Therapeutic Approaches.
Translational Potential and Future Directions
Targeting the MCP-1/CCR2 signaling pathway holds considerable promise for the treatment of cancer and other inflammatory diseases. The rationale for this approach is strongly supported by preclinical data demonstrating a reduction in immunosuppressive myeloid cells within the tumor microenvironment and subsequent enhancement of anti-tumor immunity.[3][4]
However, the clinical translation of CCR2 inhibitors has faced challenges. For instance, the Phase 1b trial of PF-04136309 in combination with nab-paclitaxel and gemcitabine in metastatic pancreatic cancer did not demonstrate a significant improvement in efficacy and raised safety concerns.[1] Similarly, the anti-CCL2 antibody Carlumab failed to show significant clinical benefit.[4] These outcomes highlight the complexities of targeting this pathway in human disease.
Several factors may contribute to these discrepancies between preclinical and clinical results, including:
-
Redundancy in Chemokine Signaling: Other chemokines and their receptors may compensate for the inhibition of the MCP-1/CCR2 axis.
-
Complexity of the Tumor Microenvironment: The intricate interplay of various immune and stromal cells within the tumor may limit the impact of targeting a single pathway.
-
Pharmacokinetic and Pharmacodynamic Properties: Achieving sustained and effective target engagement in humans can be challenging.
Future research should focus on:
-
Combination Therapies: Combining CCR2 inhibitors with other immunotherapies, such as immune checkpoint inhibitors, may be a more effective strategy to overcome the immunosuppressive tumor microenvironment.[4][6]
-
Patient Selection: Identifying biomarkers to select patients who are most likely to respond to MCP-1/CCR2 targeted therapies is crucial for improving clinical trial outcomes.
-
Next-Generation Inhibitors: Developing inhibitors with improved potency, selectivity, and pharmacokinetic profiles may lead to better clinical efficacy and safety.
References
- 1. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCR2/MCP-1 Chemokine Pathway and Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCP-1 targeting: Shutting off an engine for tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ascopubs.org [ascopubs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Monometacrine
The following guidelines provide a comprehensive, step-by-step operational plan for the proper and safe disposal of monometacrine, a chemical compound requiring specialized handling. As direct disposal information for this compound is not publicly available, these procedures are based on established safety protocols for related hazardous acridine compounds and general laboratory chemical waste.
Crucial Safety Notice: Before proceeding, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. This document contains specific hazard information and disposal requirements. Additionally, all procedures must align with your institution's Environmental Health & Safety (EH&S) protocols and local, state, and national regulations.
Step 1: Personal Protective Equipment (PPE) and Pre-Disposal Preparation
Before handling this compound waste, ensure all personnel are equipped with the appropriate PPE to minimize exposure risks.
-
Required PPE:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A fully-buttoned laboratory coat
-
-
Preparation:
-
Designate a specific area within the laboratory for waste accumulation. This area should be well-ventilated and away from incompatible materials.[1]
-
Ensure all necessary disposal supplies are readily available before starting any process that will generate waste.
-
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Solid Waste:
-
Includes contaminated PPE (gloves, lab coats), absorbent materials from spill cleanups, and empty containers.
-
Carefully place these items into a designated, compatible, and clearly labeled hazardous waste container.[1] Solid waste should be swept up carefully with spark-resistant tools to avoid generating dust.[1]
-
-
Liquid Waste:
-
Includes unused this compound solutions or reaction mixtures.
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene container).[1]
-
Ensure the container is compatible with this compound and any solvents used.
-
-
Sharps Waste:
-
Includes needles, syringes, or glass pipettes contaminated with this compound.
-
Dispose of these items immediately into a designated sharps container to prevent percutaneous injury.
-
The following table summarizes the waste categorization and appropriate containerization.
| Waste Type | Description | Recommended Container | Disposal Stream |
| Solid Waste | Contaminated gloves, wipes, bench paper, empty vials. | Lined, sealed hazardous waste bin. | Hazardous Chemical Waste |
| Liquid Waste | Unused solutions, reaction quench, instrument effluent. | Labeled, sealed polyethylene container. | Hazardous Chemical Waste |
| Sharps Waste | Contaminated needles, scalpels, glass pipettes. | Puncture-proof sharps container. | Hazardous Sharps Waste |
Step 3: Labeling and Storage of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling Protocol:
-
Affix a "Hazardous Waste" label to each container as soon as the first piece of waste is added.
-
Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic," "Flammable") as identified in the SDS.
-
Record the accumulation start date.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area.[1]
-
Ensure containers are tightly closed except when adding waste.[1]
-
Store away from direct sunlight, heat sources, and incompatible chemicals, such as strong oxidizing agents.[1] Use secondary containment tubs where necessary.[1]
-
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through certified channels.
-
Disposal Workflow:
-
Once a waste container is full or the accumulation time limit set by your institution is reached, seal it securely.
-
Complete any required waste pickup forms, ensuring all information is accurate.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1]
-
Do not attempt to transport hazardous waste off-site yourself. Waste must be handled by trained personnel and disposed of at an approved waste disposal plant.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
Essential Safety and Handling Protocols for Monometacrine
For Researchers, Scientists, and Drug Development Professionals
Important Note: This guidance is a substitute for a manufacturer-provided SDS. It is imperative to request and consult the official SDS from your supplier before commencing any work with Monometacrine.
Assumed Hazard Profile
This compound is an acridine derivative. Related compounds in this class are known to be hazardous. Therefore, it is prudent to handle this compound as a potent compound with the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: May cause significant irritation or burns upon contact.[1][2]
-
Chronic Toxicity: Suspected of causing genetic defects and may be a potential carcinogen.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield | Double-layered nitrile gloves | Disposable gown over lab coat | NIOSH-approved N95 or higher respirator |
| Solution Preparation and Handling | Chemical safety goggles or face shield | Double-layered nitrile gloves | Disposable gown over lab coat | Required if not in a certified fume hood |
| Spill Cleanup | Face shield and chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable suit | NIOSH-approved respirator with appropriate cartridges |
Operational Plans
Safe Handling Procedures
-
Designated Area: All work with this compound, especially handling of the solid form, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Engineering Controls: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute is mandatory for all operations that may generate dust or aerosols. For highly potent compounds, a glove box provides a higher level of containment.
-
Weighing: To prevent contamination, weigh solid this compound in a disposable weigh boat within a fume hood. Use dedicated spatulas and equipment.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Avoid Aerosol Generation: Do not sonicate or vortex solutions of this compound outside of a sealed container or a fume hood.
-
Decontamination: All surfaces and equipment in contact with this compound should be decontaminated. A suitable decontamination solution should be identified based on the chemical properties of this compound (if available from the supplier) or a general-purpose lab decontaminant can be used.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
For a small, manageable spill, don appropriate PPE (see table above).
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Visual Safety Protocols
The following diagrams illustrate key decision-making processes for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for this compound
Caption: Emergency Spill Response Plan
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
